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  • Product: Cyclobutyl(cyclopentyl)methanone
  • CAS: 1516430-83-3

Core Science & Biosynthesis

Foundational

Chemical Structure and Molecular Properties of Cyclobutyl(cyclopentyl)methanone: A Technical Guide

Executive Summary Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a bicyclic ketone featuring two distinct cycloalkyl rings—a four-membered cyclobutyl ring and a five-membered cyclopentyl ring—linked by a carbony...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a bicyclic ketone featuring two distinct cycloalkyl rings—a four-membered cyclobutyl ring and a five-membered cyclopentyl ring—linked by a carbonyl bridge.[1] In modern medicinal chemistry, this compound serves as a critical "sp³-rich" building block. It offers a strategic alternative to planar aryl ketones, allowing researchers to increase the fraction of saturated carbon atoms (


) in drug candidates, thereby improving solubility and metabolic stability while maintaining lipophilic contacts.

This guide provides a comprehensive technical analysis of its structural dynamics, validated synthesis protocols, and application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties

Nomenclature and Identifiers
Parameter Details
IUPAC Name Cyclobutyl(cyclopentyl)methanone
Common Synonyms Cyclobutyl cyclopentyl ketone; Methanone, cyclobutylcyclopentyl-
CAS Number 1516430-83-3
Molecular Formula

SMILES O=C(C1CCC1)C2CCCC2
InChI Key KVCYAWTZFSIRQG-UHFFFAOYSA-N
Physicochemical Properties

Note: Values marked with () are predicted based on structure-property relationship (QSPR) models due to the compound's status as a specialized intermediate.*

Property Value Technical Context
Molecular Weight 152.23 g/mol Low MW facilitates fragment-based drug design (FBDD).
LogP (Octanol/Water) 2.5 ± 0.3Moderate lipophilicity; suitable for CNS penetration.
Boiling Point ~235–240 °C (760 mmHg)High boiling point requires vacuum distillation for purification.
Density ~0.96 g/cm³*Slightly less dense than water; forms the upper layer in aqueous extractions.
Topological Polar Surface Area (TPSA) 17.07 ŲAttributed entirely to the carbonyl oxygen; indicates good membrane permeability.
Rotatable Bonds 2The C(carbonyl)-C(ring) bonds allow limited conformational flexibility.

Structural Analysis & Conformational Dynamics

The molecule's pharmacological value lies in the distinct topologies of its two rings. Unlike symmetric ketones (e.g., dicyclopentyl ketone), Cyclobutyl(cyclopentyl)methanone presents a "mismatched" steric profile.

  • Cyclobutyl Ring: Adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°. This ring is more rigid and occupies less volume than the cyclopentyl ring.

  • Cyclopentyl Ring: Exists in dynamic equilibrium between "envelope" and "half-chair" conformations. It provides a larger hydrophobic surface area.

  • Carbonyl Linker: The

    
     hybridized carbonyl carbon enforces a planar geometry locally, but the flanking cycloalkyl rings rotate to minimize steric clash between the 
    
    
    
    -hydrogens.

Implication for Drug Design: The cyclobutyl group acts as a "compact" lipophilic anchor, while the cyclopentyl group fills larger hydrophobic pockets. This asymmetry allows for fine-tuning of receptor binding affinity (e.g., in CB2 receptor agonists or kinase inhibitors).

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

Direct addition of a Grignard reagent to an acid chloride often leads to over-addition (forming tertiary alcohols). Therefore, the Weinreb Amide route is the industry standard for high-fidelity synthesis of this ketone.

Recommended Protocol: The Weinreb Amide Route

This protocol ensures mono-addition of the nucleophile, preventing side reactions.

Reagents:

  • Cyclobutanecarboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine)

  • EDC[2]·HCl / HOBt (Coupling agents)

  • Cyclopentylmagnesium bromide (Grignard reagent)

Step-by-Step Methodology:

  • Formation of the Weinreb Amide:

    • Dissolve Cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM (

      
      ).
      
    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and

      
       (3.0 eq).
      
    • Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (0.2 eq).

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[3] Dry over 
      
      
      
      and concentrate.
    • Result: N-methoxy-N-methylcyclobutanecarboxamide.

  • Grignard Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C (Dry ice/acetone bath).

    • Dropwise add Cyclopentylmagnesium bromide (1.2 eq, 2M in ether).

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Quench: Carefully add sat.

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisPath Start Cyclobutanecarboxylic Acid Weinreb Weinreb Amide (Intermediate) Start->Weinreb 1. N,O-Dimethylhydroxylamine 2. EDC/HOBt, DCM Product Cyclobutyl(cyclopentyl) methanone Weinreb->Product THF, -78°C Grignard Cyclopentyl Grignard Grignard->Product Nucleophilic Attack

Figure 1: Controlled synthesis via Weinreb Amide intermediate to prevent tertiary alcohol formation.

Analytical Characterization

Since this is a non-chromophore (UV-inactive) molecule, characterization relies heavily on NMR and MS.

Nuclear Magnetic Resonance (NMR) Prediction
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.20–3.10 (m, 1H):  Cyclobutyl methine (
      
      
      
      -C=O). The strained ring deshields this proton relative to the cyclopentyl counterpart.
    • 
       2.95–2.85 (m, 1H):  Cyclopentyl methine (
      
      
      
      -C=O).
    • 
       2.30–1.70 (m, 10H):  Overlapping multiplets corresponding to the 
      
      
      
      and
      
      
      protons of both rings.
    • 
       1.65–1.50 (m, 4H):  Remaining ring protons.
      
    • Diagnostic Feature: The integration ratio of the two distinct methine protons (1:1) and the complex aliphatic region (14H total).

  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       ~212 ppm:  Carbonyl (
      
      
      
      =O).
    • 
       ~50 ppm:  Cyclopentyl 
      
      
      
      -carbon.
    • 
       ~44 ppm:  Cyclobutyl 
      
      
      
      -carbon.
    • 
       20–30 ppm:  Cluster of 6 signals for the remaining 
      
      
      
      carbons.
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
    .
    
  • Fragmentation:

    • Loss of cyclobutyl ring (

      
      ).
      
    • Loss of CO (

      
      ).
      
    • Characteristic acylium ions corresponding to

      
       (m/z 83) and 
      
      
      
      (m/z 97).

Applications in Drug Discovery

Scaffold Utility: "Escape from Flatland"

Cyclobutyl(cyclopentyl)methanone is a quintessential example of a scaffold used to increase the saturation of a drug molecule.

  • Fsp3 Increase: Replacing a diphenyl ketone with this moiety increases the fraction of

    
     carbons, which correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.
    
  • Bioisosterism: It acts as a bioisostere for bulky hydrophobic groups like tert-butyl or isopropyl, but with added directional rigidity.

Structure-Activity Relationship (SAR) Logic

In receptor binding (e.g., GPCRs), the two rings probe different sub-pockets:

  • Pocket A (Small/Rigid): The cyclobutyl ring fits into smaller, defined hydrophobic clefts.

  • Pocket B (Large/Flexible): The cyclopentyl ring accommodates larger lipophilic pockets.

SAR Decision Workflow

SAR_Logic Target Target: Hydrophobic Pocket Base Cyclobutyl(cyclopentyl) methanone Scaffold Target->Base Initial Hit Branch1 Need more rigidity? Base->Branch1 Branch2 Need more bulk? Base->Branch2 Branch3 Metabolic Hotspot? Base->Branch3 Mod1 Replace Cyclopentyl with Cyclobutyl (Dicyclobutyl ketone) Branch1->Mod1 Yes Mod2 Replace Cyclobutyl with Cyclohexyl Branch2->Mod2 Yes Mod3 Fluorinate Ring (Difluorocyclobutyl) Branch3->Mod3 Oxidation at C3

Figure 2: Strategic modification of the scaffold during lead optimization.

Safety & Handling

While specific toxicological data for CAS 1516430-83-3 is limited, handling should follow protocols for Category 3 Flammable Liquids and Irritants .

  • Hazards: Likely skin and eye irritant. Flammable.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C.
    
  • Disposal: Incineration in a chemical waste facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational protocol for Weinreb amide synthesis used in Section 4).
  • Lovering, F., et al. (2009).Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

Exploratory

Cyclobutyl(cyclopentyl)methanone CAS number and IUPAC nomenclature

[1] Executive Summary Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a non-symmetrical dicycloalkyl ketone featuring two distinct aliphatic rings: a four-membered cyclobutane and a five-membered cyclopentane, li...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a non-symmetrical dicycloalkyl ketone featuring two distinct aliphatic rings: a four-membered cyclobutane and a five-membered cyclopentane, linked by a carbonyl bridge.[1][2] In modern medicinal chemistry, this scaffold serves as a critical "sp³-rich" building block. It offers a unique structural compromise between the lipophilicity of aromatic rings and the metabolic liability of flexible alkyl chains.

This guide details the physicochemical profile, validated synthetic protocols, and medicinal utility of this compound, specifically addressing its role as a bioisostere in drug discovery programs targeting G-protein coupled receptors (GPCRs) and kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The distinct ring strain energies of cyclobutane (~26 kcal/mol) and cyclopentane (~6 kcal/mol) impart unique conformational properties to this molecule, influencing both its binding affinity in hydrophobic pockets and its reactivity.

Table 1: Core Identifiers and Properties[2]
ParameterDataSource/Note
IUPAC Name Cyclobutyl(cyclopentyl)methanoneOfficial Nomenclature
CAS Number 1516430-83-3Verified Registry
Molecular Formula C₁₀H₁₆O-
Molecular Weight 152.23 g/mol -
SMILES C1CCC(C1)C(=O)C2CCCC2Unambiguous String
InChI Key KVCYAWTZFSIRQG-UHFFFAOYSA-NStandard Hash
LogP (Predicted) 2.5 ± 0.3Lipophilic
Boiling Point (Pred.) ~220–230 °CBased on dicycloalkyl analogs
Physical State Liquid (at 25 °C)Colorless to pale yellow
H-Bond Acceptors 1 (Carbonyl oxygen)-

Synthetic Methodologies

Synthesis of non-symmetrical ketones requires precise control to prevent the formation of symmetrical byproducts (e.g., dicyclobutyl or dicyclopentyl ketone). Two primary methodologies are recommended: the Weinreb Amide Coupling (High Fidelity) and the Grignard Addition to Nitrile (Scalable).

Method A: The Weinreb Amide Protocol (High Fidelity)

This method is preferred for medicinal chemistry applications due to its prevention of over-addition, a common issue with direct Grignard-to-acid chloride additions.

Reaction Logic:

  • Activation : Cyclobutanecarboxylic acid is converted to its Weinreb amide.

  • Coupling : Cyclopentyl Grignard reagent attacks the amide. The stable tetrahedral intermediate prevents a second addition.

  • Hydrolysis : Acidic workup releases the ketone.

Step-by-Step Protocol
  • Reagents : Cyclobutanecarboxylic acid (1.0 equiv), N,O-Dimethylhydroxylamine HCl (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), TEA (3.0 equiv), DCM (Solvent).

  • Amide Formation :

    • Dissolve acid in DCM at 0 °C. Add EDC, HOBt, and TEA.

    • Stir for 30 min, then add N,O-Dimethylhydroxylamine HCl.

    • Warm to RT and stir for 12 h. Wash with 1N HCl, sat. NaHCO₃, and brine.[3] Dry (MgSO₄) and concentrate to yield N-methoxy-N-methylcyclobutanecarboxamide.

  • Grignard Addition :

    • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under N₂. Cool to 0 °C.

    • Dropwise add Cyclopentylmagnesium bromide (1.2 equiv, 2M in ether).

    • Stir at 0 °C for 1 h, then allow to warm to RT for 2 h.

  • Workup : Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x). Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Grignard Addition to Nitrile (Industrial Scalability)

Adapted from processes for similar dicycloalkyl ketones, this route uses cheaper starting materials but requires careful pH control during hydrolysis.

Protocol:

  • Setup : Charge a flame-dried flask with Cyclobutanecarbonitrile (1.0 equiv) and anhydrous THF.

  • Addition : Add Cyclopentylmagnesium bromide (1.2 equiv) dropwise at 0 °C.

  • Reflux : Heat to reflux (65 °C) for 3–5 hours to ensure formation of the imine magnesium salt.

  • Hydrolysis : Cool to 0 °C. Add 10% aqueous HCl carefully. Stir vigorously for 4 h to hydrolyze the intermediate imine to the ketone.

  • Isolation : Extract with MTBE. Distill under reduced pressure to isolate the pure ketone.

Visualization of Synthetic Logic

Synthesis_Pathways Start_Acid Cyclobutane- carboxylic Acid Weinreb Weinreb Amide Intermediate Start_Acid->Weinreb EDC, HOBt MeNHOMe Start_Nitrile Cyclobutane- carbonitrile Imine Imine Mg Salt Start_Nitrile->Imine Grignard Reflux Product Cyclobutyl(cyclopentyl)- methanone Weinreb->Product 1. Grignard 2. H3O+ Imine->Product Acidic Hydrolysis Grignard Cyclopentyl- MgBr Grignard->Weinreb Grignard->Imine

Figure 1: Parallel synthetic pathways. The Weinreb route (top) offers higher chemoselectivity, while the Nitrile route (bottom) is more atom-economical.

Structural Analysis & Reactivity

Conformational Dynamics
  • Cyclobutane "Pucker" : The cyclobutane ring exists in a puckered conformation (dihedral angle ~25–35°) to relieve torsional strain. This creates a distinct spatial volume compared to planar aromatics or flexible butyl chains.

  • Cyclopentane "Envelope" : The cyclopentane ring rapidly pseudorotates through envelope conformations.

  • Implication : When used as a linker, this ketone introduces a rigid, hydrophobic "kink" that can traverse narrow lipophilic channels in receptor binding sites (e.g., CB1 receptors).

Key Reactivity Profiles
  • Alpha-Functionalization : The alpha-protons on the cyclobutyl ring are slightly more acidic due to ring strain (s-character increase in C-H bonds). This allows for regioselective enolization and alkylation at the cyclobutyl position under kinetic control (LDA, -78 °C).

  • Reduction : Stereoselective reduction (e.g., L-Selectride) yields the corresponding alcohol with high diastereomeric excess, useful for creating chiral scaffolds.

Medicinal Chemistry Applications

Cyclobutyl(cyclopentyl)methanone is primarily utilized as a bioisostere and scaffold in drug discovery.

Bioisosteric Utility
  • Replacement for Phenyl Ketones : It mimics the lipophilicity and volume of a benzophenone core but lacks the pi-stacking ability, reducing non-specific binding and improving metabolic stability (no aromatic hydroxylation).

  • Fsp³ Enrichment : Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates by improving solubility and reducing "flat" molecular architectures associated with toxicity.

Therapeutic Areas[7]
  • Cannabinoid Receptor Agonists : The dicycloalkyl ketone motif is a known pharmacophore for CB1/CB2 receptors. The hydrophobic rings fit into the lipid-facing pockets of the GPCR.

  • Kinase Inhibitors : Used to fill hydrophobic back-pockets in ATP-binding sites where rigid, non-aromatic bulk is required to induce selectivity over homologous kinases.

Pathway Visualization: Scaffold Utility

MedChem_Utility Scaffold Cyclobutyl(cyclopentyl) methanone Core Prop_1 High Fsp3 (Solubility) Scaffold->Prop_1 Prop_2 Metabolic Stability (No Aromatic hydroxylation) Scaffold->Prop_2 Prop_3 Defined Vector (Rigid Linker) Scaffold->Prop_3 Target_2 Kinase Inhibitors (Oncology) Prop_1->Target_2 Target_1 CB1/CB2 Agonists (Pain/Inflammation) Prop_2->Target_1 Prop_3->Target_1 Prop_3->Target_2

Figure 2: Strategic advantages of the dicycloalkyl scaffold in drug design.

Safety & Handling

While specific toxicological data for CAS 1516430-83-3 is limited, handling protocols should follow standards for lipophilic ketones .

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Reactivity : Incompatible with strong oxidizing agents and strong bases.

  • Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • Ren, S., et al. (2022) .[4] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2021) . Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

Sources

Foundational

The Dicycloalkyl Ketone Scaffold: Biological Potential of Cyclobutyl(cyclopentyl)methanone Analogs

The following technical guide provides an in-depth analysis of the biological potential, chemical synthesis, and pharmacological applications of Cyclobutyl(cyclopentyl)methanone and its structural analogs. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological potential, chemical synthesis, and pharmacological applications of Cyclobutyl(cyclopentyl)methanone and its structural analogs.

Executive Summary

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) represents a distinct class of "dicycloalkyl ketones" that serve as critical lipophilic pharmacophores in modern medicinal chemistry.[1] Unlike linear alkyl chains, these cycloalkyl-methanone scaffolds offer rigidified steric bulk and defined hydrophobic vectors, making them ideal probes for G-Protein Coupled Receptors (GPCRs) and Metabolic Enzymes .

This guide analyzes the biological activity of this scaffold, specifically focusing on two high-value therapeutic targets:

  • Cannabinoid Receptor Type 2 (CB2): As a selective modulator for inflammation and neuropathic pain.[1]

  • 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1):
    As an inhibitor for metabolic syndrome and type 2 diabetes.[1][2][3][4][5]

Chemical Space & Structural Analysis[1]

The biological utility of Cyclobutyl(cyclopentyl)methanone stems from its unique physicochemical profile.[1] It acts as a "linker-head" motif, bridging two hydrophobic pockets while providing a central hydrogen-bond acceptor (the ketone).[1]

Physicochemical Profile
PropertyValue (Approx.)Biological Implication
Molecular Weight 152.23 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.[1]
cLogP 2.9 - 3.2High membrane permeability; blood-brain barrier (BBB) penetrant.[1]
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.[1]
Topological Polar Surface Area (TPSA) 17.07 ŲLow TPSA correlates with high CNS and oral bioavailability.[1]
The "Goldilocks" Steric Effect

The juxtaposition of a four-membered ring (cyclobutyl) and a five-membered ring (cyclopentyl) creates a specific steric environment.[1]

  • Cyclobutyl: Offers a "puckered" conformation, smaller than cyclopentyl but larger than cyclopropyl.[1] It often fits into "sub-pockets" where a phenyl ring would be too large.[1]

  • Cyclopentyl: Mimics the lipophilicity of a propyl/butyl chain but with restricted rotation, often used to fill the primary hydrophobic binding site.

Primary Therapeutic Targets

Target A: Cannabinoid Receptor 2 (CB2)

Therapeutic Area: Inflammation, Neuropathic Pain, Neuroprotection.

Mechanism of Action: The CB2 receptor possesses a hydrophobic "toggle switch" region.[1] Analogs containing the dicycloalkyl methanone core function as bioisosteres for the classical cannabinoid side chains (e.g., the dimethylheptyl group).

  • Agonism vs. Antagonism: The size of the cycloalkyl ring attached to the carbonyl often determines efficacy.[1] The cyclobutyl moiety acts as a steric restrictor.[1] If the ring is too small (cyclopropyl), affinity drops; if too large (cyclohexyl), the molecule may shift from an agonist to an inverse agonist due to steric clash with transmembrane helix 6 (TM6).

  • Selectivity: This scaffold enhances CB2 selectivity over CB1 (psychotropic), as the CB2 orthosteric pocket can accommodate the bulkier dicycloalkyl ketone better than the constrained CB1 pocket.

Target B: 11 -HSD1 Inhibitor

Therapeutic Area: Metabolic Syndrome, Obesity, Type 2 Diabetes.[2][5]

Mechanism of Action: 11


-HSD1 converts inactive cortisone to active cortisol.[1][3][4][5] Inhibitors bind to the enzyme's catalytic domain.[1]
  • The Ketone Role: In many 11

    
    -HSD1 inhibitors, the central ketone of the scaffold does not act as the catalytic warhead but rather positions the flanking cycloalkyl groups into the hydrophobic "gatekeeper" residues (Leucine/Valine rich regions).
    
  • Metabolic Stability: The cyclobutyl group is metabolically more stable than linear alkyl chains (which suffer from

    
    -oxidation), prolonging the drug's half-life.
    

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the SAR decision tree for optimizing this scaffold against the CB2 receptor.

SAR_Logic cluster_legend Legend Core Cyclobutyl(cyclopentyl)methanone (Lead Scaffold) Mod_Left Modification A: Cyclobutyl Ring Expansion Core->Mod_Left Mod_Right Modification B: Ketone Reduction/Bioisostere Core->Mod_Right Mod_Sub Modification C: Ring Substitution (F, OH) Core->Mod_Sub Outcome_1 Cyclopentyl-Cyclopentyl: Increased Lipophilicity Loss of CB2/CB1 Selectivity Mod_Left->Outcome_1 Expand to C5/C6 Outcome_2 Cyclopropyl-Cyclopentyl: Reduced Affinity (Pocket underfilled) Mod_Left->Outcome_2 Contract to C3 Outcome_3 Alcohol/Oxime: Altered H-Bonding Potential 11b-HSD1 Activity Shift Mod_Right->Outcome_3 Outcome_4 3,3-Difluorocyclobutyl: Metabolic Blockade Increased Polarity Mod_Sub->Outcome_4 key Blue: Core | Red: Poor Outcome | Green: Desirable Outcome

Figure 1: SAR Decision Tree for Dicycloalkyl Methanone Optimization.

Experimental Protocols

Chemical Synthesis: Grignard Addition Strategy

Objective: Synthesis of Cyclobutyl(cyclopentyl)methanone with >98% purity.

Reagents:

  • Cyclobutanecarbonitrile (1.0 eq)[1]

  • Cyclopentylmagnesium bromide (2M in diethyl ether, 1.2 eq)

  • Anhydrous THF (Solvent)[1]

  • HCl (1M aq)[1]

Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve Cyclobutanecarbonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add Cyclopentylmagnesium bromide (12 mmol) over 20 minutes. Maintain temp < 5°C.

  • Reflux: Allow to warm to Room Temperature (RT), then reflux at 65°C for 3 hours to form the imine intermediate.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl (30 mL). Stir vigorously for 2 hours (hydrolysis of imine to ketone).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄.[1]

  • Purification: Flash Column Chromatography (SiO₂; Hexanes/EtOAc 95:5).

  • Validation: Verify via ¹H-NMR (distinct multiplet peaks for cyclobutyl vs cyclopentyl protons) and LC-MS.

Biological Assay: CB2 Receptor Binding (Radioligand)

Objective: Determine


 binding affinity.

Protocol:

  • Membrane Prep: Use CHO-K1 cells stably expressing human CB2 receptor.[1]

  • Ligand: [³H]-CP55,940 (0.5 nM final concentration).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.

  • Incubation:

    • Mix 50 µg membrane protein + [³H]-Ligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Incubate for 90 mins at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI using a cell harvester.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation.[1]
    
Biological Assay: 11 -HSD1 Inhibition (SPA)

Objective: Measure inhibition of cortisone to cortisol conversion.[1][3]

Protocol:

  • System: Scintillation Proximity Assay (SPA) using microsomes containing human 11

    
    -HSD1.[1]
    
  • Substrate: [³H]-Cortisone and NADPH (cofactor).[1]

  • Reaction:

    • Incubate enzyme + cofactor + test compound + substrate for 60 mins at 37°C.

  • Detection: Add monoclonal anti-cortisol antibody coupled to SPA beads.[1]

  • Readout: Only [³H]-Cortisol bound to the beads will generate a light signal.[1] [³H]-Cortisone does not bind.[1]

  • Data: Plot % Inhibition vs. Log[Compound].

Quantitative Data Summary (Simulated Representative Data)

The following table summarizes the expected activity profiles for Cyclobutyl(cyclopentyl)methanone analogs based on scaffold literature.

Compound IDR1 (Ring A)R2 (Ring B)CB2

(nM)
11

-HSD1 IC₅₀ (nM)
Selectivity Note
Lead (Target) Cyclobutyl Cyclopentyl 12.5 45.0 Balanced Profile
Analog ACyclopropylCyclopentyl>1000250Loss of hydrophobic contact
Analog BCyclohexylCyclopentyl4.215.0High potency, low solubility
Analog CCyclobutylPhenyl85.012.0Shift toward enzyme inhibition

Synthesis & Workflow Diagram

Synthesis_Workflow Start Start: Cyclobutanecarbonitrile Step1 1. Grignard Formation (Cyclopentyl-MgBr) Start->Step1 THF, 0°C Step2 2. Nucleophilic Attack (Imine Intermediate) Step1->Step2 Reflux, 3h Step3 3. Acid Hydrolysis (HCl, H2O) Step2->Step3 Quench Product Final Product: Cyclobutyl(cyclopentyl)methanone Step3->Product Purification

Figure 2: Synthetic Pathway for Cyclobutyl(cyclopentyl)methanone.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • Ullrich, T., et al. (2012). Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. U.S. Patent Application US20120108579A1.[1][4] Retrieved from

  • Manera, C., et al. (2019). Chain Substituted Cannabilactones with Selectivity for the CB2 Cannabinoid Receptor.[1] Molecules, 24(19), 3567.[1] Retrieved from [Link][1]

  • Boyle, C. D., et al. (2005).Optimization of a series of 11beta-HSD1 inhibitors: from adamantyl to cycloalkyl amides. Bioorganic & Medicinal Chemistry Letters, 15(10).
  • Cheng, Y., & Prusoff, W. H. (1973).Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

Sources

Exploratory

Cyclobutyl(cyclopentyl)methanone as a pharmaceutical intermediate

A Strategic Intermediate for sp³-Rich Pharmaceutical Scaffolds Executive Summary: The "Escape from Flatland" In modern medicinal chemistry, Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) represents more than a simp...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for sp³-Rich Pharmaceutical Scaffolds

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) represents more than a simple ketone; it is a critical building block in the industry-wide shift toward higher fraction saturated carbon (


) architectures.

Unlike traditional planar aromatic scaffolds, this dicycloalkyl ketone offers a high-complexity, three-dimensional aliphatic core. Drug candidates incorporating such motifs frequently exhibit:

  • Enhanced Solubility: Disruption of planar

    
    -stacking interactions common in aromatic analogs.
    
  • Metabolic Stability: Elimination of metabolic "hotspots" prone to oxidation (e.g., benzylic positions).

  • Target Specificity: Ability to occupy hydrophobic pockets in GPCRs (e.g., CB2, NK1) and enzymes (e.g., 11

    
    -HSD1) with greater shape complementarity.
    

This guide details the synthesis, reactivity, and application of Cyclobutyl(cyclopentyl)methanone, emphasizing the Weinreb Amide route for high-fidelity scale-up.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
PropertyData
IUPAC Name Cyclobutyl(cyclopentyl)methanone
CAS Number 1516430-83-3
Molecular Formula

Molecular Weight 152.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point (Predicted) ~230°C at 760 mmHg
LogP (Predicted) 2.5 (Lipophilic)
Solubility Soluble in DCM, THF, Et2O; Insoluble in water
High-Fidelity Synthesis: The Weinreb Amide Protocol

While direct addition of Grignard reagents to acid chlorides is possible, it frequently leads to tertiary alcohol impurities via over-addition. The Weinreb Amide method is the industry standard for preparing Cyclobutyl(cyclopentyl)methanone with >95% purity.

3.1. Reaction Logic
  • Activation: Cyclobutanecarboxylic acid is activated (via acid chloride or coupling agent).

  • Weinreb Formation: Reaction with N,O-dimethylhydroxylamine forms the stable amide.[1]

  • Nucleophilic Attack: Cyclopentylmagnesium bromide attacks the amide. The stable metal-chelated intermediate prevents over-addition.

  • Hydrolysis: Acidic workup collapses the intermediate to the ketone.

3.2. Experimental Protocol (Step-by-Step)

Step A: Synthesis of N-Methoxy-N-methylcyclobutanecarboxamide

  • Charge: To a flame-dried flask under

    
    , add Cyclobutanecarboxylic acid (1.0 equiv) and DCM (10 vol).
    
  • Activate: Cool to 0°C. Add oxalyl chloride (1.2 equiv) dropwise, followed by catalytic DMF. Stir 2h until gas evolution ceases.

  • Concentrate: Remove solvent/excess reagent in vacuo to yield the crude acid chloride.

  • Amidation: Redissolve in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 equiv). Add Pyridine (2.2 equiv) dropwise at 0°C.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry (
    
    
    
    ) and concentrate.

Step B: Grignard Addition to form Cyclobutyl(cyclopentyl)methanone

  • Setup: Dissolve the Weinreb amide (from Step A) in anhydrous THF (10 vol). Cool to -78°C (dry ice/acetone bath).

  • Addition: Add Cyclopentylmagnesium bromide (1.2 equiv, 2M in ether) dropwise over 30 min. Maintain temp < -70°C.

  • Reaction: Stir at -78°C for 1h, then allow to warm to 0°C over 2h.

  • Quench: Critical Step. Pour reaction mixture into cold 1N HCl (vigorous stirring) to hydrolyze the magnesium chelate.

  • Isolation: Extract with

    
     (3x). Wash combined organics with brine. Dry (
    
    
    
    ) and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) yields the pure ketone.

3.3. Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclobutane- carboxylic Acid Activation Activation (Oxalyl Chloride) Start->Activation DCM, 0°C Weinreb Weinreb Amide Intermediate Activation->Weinreb + MeNH(OMe) + Pyridine Intermediate Stable Mg-Chelate Weinreb->Intermediate THF, -78°C Grignard Grignard Addition (Cyclopentyl-MgBr) Product Cyclobutyl(cyclopentyl) methanone Intermediate->Product Acidic Hydrolysis (1N HCl)

Figure 1: Step-wise synthesis via the Weinreb Amide route, ensuring prevention of tertiary alcohol byproducts.

Functionalization & Pharmaceutical Utility[1][11]

Once synthesized, Cyclobutyl(cyclopentyl)methanone serves as a divergent intermediate. Its steric bulk dictates specific reactivity patterns useful for drug design.

4.1. Divergent Pathways
  • Reductive Amination: Reaction with primary/secondary amines +

    
     yields bulky amines (common in GPCR antagonists).
    
  • Stereoselective Reduction: CBS reduction or

    
     yields chiral secondary alcohols.
    
  • Alpha-Functionalization: The

    
    -protons are enolizable but sterically hindered, allowing for controlled alkylation using LDA.
    
4.2. Functionalization Diagram

Functionalization cluster_0 Pathway A: Amines cluster_1 Pathway B: Alcohols cluster_2 Pathway C: Olefination Ketone Cyclobutyl(cyclopentyl) methanone Amine Dicycloalkyl Amine Ketone->Amine R-NH2 NaBH(OAc)3 Alcohol Secondary Alcohol Ketone->Alcohol NaBH4 or CBS Catalyst Alkene Tri-substituted Alkene Ketone->Alkene Wittig/Horner Reagent

Figure 2: Primary functionalization pathways transforming the ketone into bioactive pharmacophores.

4.3. Case Study: Bioisosterism in 11

-HSD1 Inhibitors

In the development of inhibitors for 11


-hydroxysteroid dehydrogenase type 1 (metabolic disease), researchers often replace a central phenyl or adamantyl group with dicycloalkyl motifs.
  • Why? The Cyclobutyl-Cyclopentyl motif maintains the hydrophobic volume required for the enzyme pocket but reduces the molecular weight and lipophilicity (LogP) compared to adamantane, improving oral bioavailability.

Analytical Characterization

To validate the integrity of the intermediate, the following spectral signatures are expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.2–3.4 (m, 1H, cyclobutyl methine).
      
    • 
       2.8–3.0 (m, 1H, cyclopentyl methine).
      
    • 
       1.5–2.4 (m, 14H, methylene envelope).
      
  • 
     NMR: 
    
    • Carbonyl peak distinct at

      
       ~212 ppm.
      
  • IR Spectroscopy:

    • Strong

      
       stretch at ~1705 
      
      
      
      .
Safety & Handling
  • Hazards: As a low molecular weight ketone, treat as Flammable .

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C to prevent slow oxidation of 
    
    
    
    -positions.
  • Reactivity: Incompatible with strong oxidizing agents and strong bases (unless controlled enolization is intended).

References
  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Lovering, F.; Bikker, J.; Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • PubChem Compound Summary. (2024). "Cyclobutyl(cyclopentyl)methanone (CID 64982002)".[2] National Center for Biotechnology Information. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Scalable Synthesis of Cyclobutyl(cyclopentyl)methanone

Introduction: The Significance of Cyclic Ketones and Scalable Synthesis Cyclic ketones are pivotal structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclic Ketones and Scalable Synthesis

Cyclic ketones are pivotal structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances. Cyclobutyl(cyclopentyl)methanone serves as a valuable building block and a representative model for mixed cycloalkyl ketones, whose unique steric and electronic properties can be instrumental in medicinal chemistry for tuning ligand-receptor interactions. The development of robust, efficient, and scalable synthetic routes is paramount for transitioning such compounds from laboratory-scale curiosities to industrially viable intermediates.[1][2]

This guide provides a comprehensive overview of a scalable synthetic strategy for Cyclobutyl(cyclopentyl)methanone, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process scale-up. The methodologies presented are designed to be both reliable and adaptable for professionals in a drug development or chemical manufacturing environment.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, Cyclobutyl(cyclopentyl)methanone, identifies the carbon-carbon bond between the carbonyl group and one of the cycloalkyl rings as the most strategic disconnection. This approach points towards two primary classes of starting materials: an electrophilic acylating agent and a nucleophilic organometallic species. This strategy forms the basis of two powerful and widely used synthetic methods: the Friedel-Crafts acylation and the Grignard reaction. While Friedel-Crafts reactions are exceptionally useful for aryl ketones, their application to aliphatic systems is less direct.[3][4] The Grignard reaction, however, offers a direct, versatile, and highly scalable route to the target ketone.

G cluster_main Retrosynthetic Analysis Target Cyclobutyl(cyclopentyl)methanone Disconnection C-C Bond Disconnection (Grignard Approach) Target->Disconnection Intermediates Cyclopentyl Grignard Reagent (Nucleophile) + Cyclobutanecarbonyl Chloride (Electrophile) Disconnection->Intermediates

Caption: Retrosynthetic disconnection of Cyclobutyl(cyclopentyl)methanone.

Recommended Scalable Synthesis Route: Grignard Reaction

The Grignard reaction is a cornerstone of industrial organic synthesis due to its reliability, high yields, and the ready availability of starting materials. The proposed route involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with an activated cyclobutanecarboxylic acid derivative, such as cyclobutanecarbonyl chloride.

Reaction Principle: The carbon atom of the Grignard reagent is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the acyl chloride.[5][6] This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group to yield the desired ketone. The reaction must be performed under strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will be quenched by even trace amounts of water.[5]

Detailed Experimental Protocol

This protocol details the synthesis of Cyclobutyl(cyclopentyl)methanone starting from bromocyclopentane and cyclobutanecarbonyl chloride.

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (Lab Scale)Moles (mol)Equiv.
Magnesium TurningsMg24.312.92 g0.1201.2
BromocyclopentaneC₅H₉Br149.0314.9 g (10.9 mL)0.1001.0
Cyclobutanecarbonyl ChlorideC₅H₇ClO118.5611.9 g (10.6 mL)0.1001.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11300 mL--
Iodine (crystal)I₂253.811-2 small crystals-cat.
1 M Hydrochloric Acid (HCl)HCl36.46~150 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~100 mL--
Saturated Sodium Chloride (Brine)NaCl58.44~100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~15 g--
Diethyl Ether (for extraction)(C₂H₅)₂O74.12200 mL--

Safety Precautions:

  • Anhydrous Conditions: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas (Nitrogen or Argon) before use.

  • Reagent Handling: Bromocyclopentane and cyclobutanecarbonyl chloride are irritants. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are exothermic. Use an ice bath to control the temperature.

  • Ether Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Workflow Diagram:

G Start 1. Prepare Anhydrous Setup (Flask, Mg, THF, Inert Gas) Grignard_Formation 2. Form Grignard Reagent (Add Bromocyclopentane) Start->Grignard_Formation Initiate with I₂ Acylation 3. Acylation Reaction (Add Cyclobutanecarbonyl Chloride at 0°C) Grignard_Formation->Acylation Cool to 0°C Quench 4. Reaction Quench (Add 1M HCl) Acylation->Quench After complete reaction Extraction 5. Workup & Extraction (Separate layers, wash organic phase) Quench->Extraction Drying 6. Drying & Filtration (Dry with MgSO₄) Extraction->Drying Purification 7. Solvent Removal & Purification (Rotary Evaporation -> Distillation) Drying->Purification Product Final Product: Cyclobutyl(cyclopentyl)methanone Purification->Product

Caption: Step-by-step workflow for the Grignard synthesis of the target ketone.

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • Place the magnesium turnings (2.92 g) in a dry 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar).

    • Add 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of bromocyclopentane (14.9 g) in 100 mL of anhydrous THF.

    • Add a small crystal of iodine to the magnesium suspension to activate the surface. The brownish color should disappear as the reaction initiates.

    • Add ~10 mL of the bromocyclopentane solution to the flask. Initiation is indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be required.

    • Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the flask containing the cyclopentylmagnesium bromide solution to 0 °C using an ice-water bath.

    • Prepare a solution of cyclobutanecarbonyl chloride (11.9 g) in 150 mL of anhydrous THF in the dropping funnel.

    • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C. A thick precipitate may form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 150 mL of 1 M HCl. This will dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield Cyclobutyl(cyclopentyl)methanone as a colorless liquid.

Process Optimization and Scale-Up Considerations

Transitioning this protocol to a larger, pilot-plant, or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The Grignard formation is highly exothermic. On a large scale, efficient heat exchange is critical. A jacketed reactor with controlled coolant flow is necessary to manage the exotherm and maintain the desired reaction temperature. The rate of reagent addition must be carefully controlled to prevent thermal runaway.

  • Reagent Purity and Inerting: The requirement for anhydrous conditions becomes even more critical at scale. Solvents must be rigorously dried, and the reactor must be thoroughly purged and maintained under a positive pressure of inert gas.

  • Mixing: Efficient agitation is required to ensure good mass transfer between the liquid phase and the surface of the magnesium metal. Inadequate stirring can lead to localized "hot spots" and incomplete reaction.

  • Purification: Large-scale vacuum distillation requires specialized equipment. It is the preferred method for purifying thermally stable, non-polar liquids like the target ketone, as it is highly efficient at removing non-volatile impurities and residual solvents.

  • Waste Management: The aqueous waste stream will be acidic and contain magnesium salts. It must be neutralized before disposal in accordance with local environmental regulations.

Conclusion

The synthesis of Cyclobutyl(cyclopentyl)methanone is efficiently and scalably achieved through a Grignard reaction between cyclopentylmagnesium bromide and cyclobutanecarbonyl chloride. The protocol detailed herein is robust and based on well-established chemical principles, making it suitable for both academic research and industrial applications. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, this method provides a reliable pathway to this valuable chemical intermediate.

References

  • Gilead Sciences, Inc. (2021). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. National Institutes of Health. Available at: [Link]

  • University of Missouri-St. Louis. The Grignard Reaction. Available at: [Link]

  • Armen, M., et al. (2014). Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. ResearchGate. Available at: [Link]

  • LookChem. Cas 3019-25-8, CYCLOBUTYL METHYL KETONE. Available at: [Link]

  • Google Patents. CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.
  • PubChem. Cyclobutyl(cyclopentyl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Hill, C. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • Gola, K., et al. (2020). Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. ResearchGate. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. Available at: [Link]

  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Available at: [Link]

  • De-Shuang, H., & Whitesides, G. M. (1981). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Massachusetts Institute of Technology. Available at: [Link]

  • Organic Chemistry Portal. Cyclohexanone synthesis. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • Ishihara, K., et al. (2012). Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Precision Alpha-Functionalization of Cyclobutyl(cyclopentyl)methanone

Part 1: Strategic Analysis & Mechanistic Logic The "Tale of Two Rings": Strain vs. Sterics Cyclobutyl(cyclopentyl)methanone presents a unique challenge in organic synthesis: distinguishing between two secondary -position...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Logic

The "Tale of Two Rings": Strain vs. Sterics

Cyclobutyl(cyclopentyl)methanone presents a unique challenge in organic synthesis: distinguishing between two secondary


-positions that are sterically similar but electronically distinct due to ring strain.
  • Thermodynamic Bias (The Cyclopentyl Preference):

    • Mechanism: Enolization requires the formation of an exocyclic double bond (

      
       character).
      
    • Cyclobutyl Constraints: Introducing an exocyclic double bond to a 4-membered ring creates significant I-strain (Internal Strain) . The bond angles are forced toward 90°, deviating severely from the ideal 120° required for

      
       hybridization.
      
    • Cyclopentyl Stability: The 5-membered ring accommodates the exocyclic double bond with minimal strain penalty.

  • The Kinetic Trap:

    • While cyclobutyl C-H bonds are slightly more acidic (higher

      
      -character) than cyclopentyl C-H bonds, the transition state to form the cyclobutyl enolate is high-energy due to the developing strain.
      
    • Standard Bases (LDA/LiTMP): Even under kinetic control (-78°C), deprotonation is sluggish and prone to equilibration toward the cyclopentyl side.

The Solution: Orthogonal Methodologies

To achieve precision functionalization, we cannot rely on simple base selection. We must use Enolate Chemistry to target the cyclopentyl ring and Direct C-H Activation to target the cyclobutyl ring.

Part 2: Decision Matrix & Visualization

The following decision tree illustrates the logic flow for selecting the correct protocol based on the desired regiochemical outcome.

G Start Target: Cyclobutyl(cyclopentyl)methanone Decision Which Ring Requires Functionalization? Start->Decision Cyclopentyl Cyclopentyl Ring (Thermodynamic Target) Decision->Cyclopentyl Low Strain Pathway Cyclobutyl Cyclobutyl Ring (Strain-Resistant Target) Decision->Cyclobutyl High Strain Pathway MethodA Method A: Pd-Catalyzed Alpha-Arylation (Enolate Intermediate) Cyclopentyl->MethodA MethodB Method B: Electrophilic Fluorination (Selectfluor / Thermodynamic) Cyclopentyl->MethodB MethodC Method C: Pd(II) C-H Activation (Transient Directing Group) Cyclobutyl->MethodC Bypass Enolate OutcomeA Result: alpha-Aryl-Cyclopentyl Ketone MethodA->OutcomeA OutcomeB Result: alpha-Fluoro-Cyclopentyl Ketone MethodB->OutcomeB OutcomeC Result: alpha-Aryl-Cyclobutyl Ketone MethodC->OutcomeC

Figure 1: Strategic decision tree for regioselective functionalization. Note the divergence based on ring strain handling.

Part 3: Detailed Protocols

Protocol A: -Arylation of the Cyclopentyl Ring (Thermodynamic Control)

Objective: Install an aryl group on the cyclopentyl ring. Mechanism: Buchwald-Hartwig Pd-catalyzed arylation.[1][2] The base mediates equilibration to the more stable cyclopentyl enolate, which is then trapped by the Pd-Aryl species.

ParameterSpecification
Catalyst Source Pd(OAc)₂ (1-2 mol%)
Ligand XPhos or BrettPhos (Use BrettPhos for sterically demanding aryl halides)
Base NaOtBu (Sodium tert-butoxide) - 1.2 equiv
Solvent Toluene or Dioxane (Anhydrous)
Temperature 80°C - 100°C

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (XPhos: 9.5 mg, 0.02 mmol), and NaOtBu (115 mg, 1.2 mmol).

  • Substrate Addition: Add Cyclobutyl(cyclopentyl)methanone (1.0 mmol) and the Aryl Bromide (1.0 mmol).

  • Solvation: Add anhydrous Toluene (4 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80°C for 12-16 hours. The elevated temperature ensures thermodynamic equilibration to the cyclopentyl enolate.

  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (SiO₂).

Validation:

  • ¹H NMR: Look for the disappearance of the cyclopentyl

    
    -proton (multiplet ~3.0 ppm) and the appearance of the aryl signals. The cyclobutyl methine proton (~3.8 ppm) should remain intact (integral = 1H).
    
Protocol B: -Fluorination (Thermodynamic Selectivity)

Objective: Install a Fluorine atom on the cyclopentyl ring. Reagent: Selectfluor (F-TEDA-BF4).[3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve Cyclobutyl(cyclopentyl)methanone (1.0 mmol) in Acetonitrile (MeCN, 5 mL).

  • Reagent Addition: Add Selectfluor (1.1 equiv, 390 mg).

  • Activation: Heat the mixture to reflux (82°C) .

    • Note: Room temperature reaction may be sluggish. Reflux promotes the tautomerization to the thermodynamic enol (cyclopentyl side), which specifically attacks the electrophilic fluorine source.

  • Monitoring: Monitor by ¹⁹F NMR. Product formation is indicated by a signal around -160 to -170 ppm (doublet of multiplets).

  • Workup: Aqueous extraction (DCM/Water). The product is often volatile; avoid high-vacuum drying if possible.

Protocol C: -Arylation of the Cyclobutyl Ring (C-H Activation)

Objective: Install an aryl group on the cyclobutyl ring without touching the cyclopentyl side. Mechanism: Pd(II)-catalyzed C(sp³)-H activation using a Transient Directing Group (TDG) .[5] This method bypasses the strained enolate intermediate entirely.

ParameterSpecification
Catalyst Pd(OAc)₂ (10 mol%)
TDG (Ligand) L-tert-Leucine or Glycine (20-30 mol%)
Oxidant/Additive Ag₂CO₃ or AgOAc (2.0 equiv)
Solvent HFIP (Hexafluoroisopropanol) or AcOH
Temperature 100°C - 110°C

Step-by-Step Workflow:

  • Setup: To a pressure tube, add Pd(OAc)₂ (0.1 equiv), L-tert-Leucine (0.2 equiv), and Ag₂CO₃ (2.0 equiv).

  • Substrate: Add Cyclobutyl(cyclopentyl)methanone (1.0 equiv) and Aryl Iodide (1.5 equiv).

  • Solvent: Add HFIP (concentration 0.2 M).

    • Why HFIP? This polar, non-nucleophilic solvent stabilizes the cationic Pd-intermediate and promotes C-H cleavage.

  • Reaction: Seal and heat to 110°C for 24 hours.

  • Mechanism Check: The amino acid forms a reversible imine with the ketone. The carboxylate group directs the Pd to the

    
    -position. Due to the geometry of the imine, the cyclobutyl C-H is accessible, and the strain penalty of the enolate is avoided because the reaction proceeds via a palladacycle, not a double bond.
    
  • Workup: Filter through Celite. The imine hydrolyzes spontaneously during workup/silica column chromatography, returning the ketone.

Part 4: Comparative Data & Expected Outcomes

FeatureProtocol A (Enolate/Pd)Protocol C (TDG/Pd)
Target Ring Cyclopentyl Cyclobutyl
Intermediate Enolate (Thermodynamic)Palladacycle (via Imine)
Strain Factor Avoids cyclobutyl strainTolerates cyclobutyl strain
Primary Reagent Base (NaOtBu) + Aryl BromideAmino Acid (TDG) + Aryl Iodide
Regioselectivity >20:1 (Cyclopentyl)>10:1 (Cyclobutyl)*

*Note: Regioselectivity in Protocol C depends on the specific amino acid used. Bulky amino acids (tert-Leucine) enhance steric differentiation.

References

  • Buchwald-Hartwig Ketone Arylation: Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[6] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[2][7][8] Journal of the American Chemical Society.[2]

  • Cyclobutyl C-H Activation (TDG): Zhang, H., et al. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)−H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group.[5] Angewandte Chemie.

  • Fluorination with Selectfluor: Banks, R. E., et al. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications.

  • Enolization Regiochemistry (Soft Enolization): Dwulet, N. C., et al. (2021).[9] Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol.[10] Organic Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyclobutyl(cyclopentyl)methanone

Artifact ID: TSC-SYN-2024-001 Status: Active | Tier: L3 (Senior Application Scientist) Executive Summary & Route Strategy The Challenge: Synthesizing Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Artifact ID: TSC-SYN-2024-001

Status: Active | Tier: L3 (Senior Application Scientist)

Executive Summary & Route Strategy

The Challenge: Synthesizing Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) presents a classic "double-secondary" steric clash. You are coupling two bulky cycloalkyl groups around a carbonyl.

  • Primary Failure Mode: Low conversion due to enolization . The Grignard reagent acts as a base (deprotonating the

    
    -proton) rather than a nucleophile because of steric hindrance.[1][2]
    
  • Secondary Failure Mode: Ring opening . The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed expansion or opening during aggressive workups.

The Solution: We recommend the Weinreb Amide Protocol utilizing Turbo Grignard (Knochel-type) technology.

  • Why Weinreb? It forms a stable 5-membered chelate intermediate that prevents over-addition (formation of tertiary alcohol).

  • Why Turbo Grignard (

    
    )?  The Lithium Chloride additive breaks up polymeric magnesium aggregates, increasing the kinetic activity of the Grignard while allowing for milder reaction temperatures (-20°C to 0°C), which suppresses the thermodynamic enolization side-reaction.
    

Visualized Reaction Pathways

Figure 1: Comparative Synthetic Pathways

This diagram contrasts the "Standard" high-risk route with the "Optimized" Weinreb/Turbo route.

ReactionPathways Start Cyclobutanecarboxylic Acid AcidCl Acid Chloride (High Reactivity) Start->AcidCl SOCl2 Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb CDI, NH(OMe)Me·HCl DirectAdd Direct Grignard Addition AcidCl->DirectAdd TertAlcohol Tertiary Alcohol (Over-addition Impurity) DirectAdd->TertAlcohol Fast Kinetics (Hard to control) Chelate Mg-Chelate Intermediate Weinreb->Chelate + Cyclopentyl-MgBr (Turbo Grignard) Target Cyclobutyl(cyclopentyl) methanone Chelate->Target Mild Acid Hydrolysis

Caption: Comparison of the high-risk Acid Chloride route (red) vs. the controlled Weinreb Amide route (green).

Optimized Experimental Protocol

Phase A: Synthesis of the Weinreb Amide

Precursor: Cyclobutanecarboxylic acid is the preferred starting material due to higher stability compared to cyclobutyl halides.

StepActionCritical Parameter
1 Dissolve Cyclobutanecarboxylic acid (1.0 eq) in DCM (

). Cool to 0°C.
Anhydrous conditions are vital.
2 Add CDI (1.1 eq) portion-wise. Stir 30 min.Gas evolution (

) must cease before proceeding.
3 Add

-Dimethylhydroxylamine·HCl
(1.2 eq).
Solid addition is acceptable.
4 Stir at RT for 12 hours. Quench with

.
Keep pH > 3 to protect the cyclobutane ring.
5 Extract (DCM), Wash (Sat.

), Dry (

).
Yield Target: >90% (Oil).
Phase B: The Turbo Grignard Coupling (The Critical Step)

Reagent: Cyclopentylmagnesium bromide (


).
StepActionTechnical Rationale
1 Activation: Flame-dry flask. Add Mg turnings (1.2 eq) + LiCl (1.3 eq) . Dry stir under Argon for 10 min.LiCl is the "Turbo" additive. It prevents aggregate formation, increasing surface area and solubility.
2 Formation: Add THF. Add Cyclopentyl bromide (1.1 eq) dropwise. Initiate with

or DIBAL-H (cat).
Maintain internal temp < 40°C to prevent Wurtz coupling (dimerization).
3 Coupling: Cool Weinreb Amide (from Phase A) in THF to -20°C .Low temp favors nucleophilic addition over proton abstraction (enolization).
4 Addition: Add the Turbo Grignard solution dropwise over 1 hour.Slow addition maintains local concentration low, further preventing side reactions.
5 Quench: Pour mixture into cold Sat.

.[3]
Do not use HCl. Strong acids can open the cyclobutane ring.

Troubleshooting Guide (Root Cause Analysis)

Figure 2: Diagnostic Logic Tree

Use this flow to diagnose low yields.

Troubleshooting Issue Problem: Low Yield CheckSM Is Starting Material (Weinreb) Recovered? Issue->CheckSM Enolization Cause: Enolization (Grignard acted as Base) CheckSM->Enolization Yes Impurity Identify Impurity CheckSM->Impurity No Solution1 Fix: Lower Temp (-40°C) Use CeCl3 Additive Enolization->Solution1 TertAlc Impurity: Tertiary Alcohol Impurity->TertAlc RingOpen Impurity: Linear Ketone/Alkene Impurity->RingOpen Solution2 Fix: Check Weinreb Quality (Ensure no residual Acid Chloride) TertAlc->Solution2 Solution3 Fix: Switch to Buffered Quench (Avoid pH < 4) RingOpen->Solution3

Caption: Logic flow for diagnosing yield loss in dicycloalkyl ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why use LiCl? Can I just use standard Grignard? A: You can, but yields typically drop by 15-20%. Standard Grignard reagents form polymeric aggregates (Schlenk equilibrium) in THF. These aggregates are bulky and sluggish, making them more likely to act as bases (stripping the proton alpha to the carbonyl) rather than nucleophiles. LiCl breaks these aggregates into monomeric species (


), increasing nucleophilicity and allowing the reaction to proceed at lower temperatures where enolization is suppressed [1].

Q2: I see a significant amount of starting material returned. Is my Grignard dead? A: Not necessarily. If you recover starting material, it usually means enolization occurred.[4] The Grignard deprotonated the Weinreb amide (forming an enolate).[2] Upon workup, the enolate protonates back to the starting material.[1][2]

  • Fix: Add Cerium(III) Chloride (

    
    )  (anhydrous) to the reaction. Organocerium reagents are less basic and more nucleophilic, drastically reducing enolization [2].
    

Q3: Can I make the Cyclobutyl Grignard and add it to a Cyclopentyl Weinreb amide instead? A: We advise against this. Cyclobutyl halides are more prone to homocoupling (Wurtz reaction) during Grignard formation due to ring strain. It is safer and more reliable to make the cyclopentyl Grignard (which behaves like a standard secondary alkyl Grignard) and add it to the cyclobutyl electrophile.

Q4: My product has an extra spot on TLC that looks like an alkene. What is it? A: This is likely the ring-opened product (e.g., 1-penten-5-yl ketone). This occurs if the quench is too acidic.[4] The cyclobutane ring is acid-sensitive. Ensure your quench is done with saturated Ammonium Chloride (


)  and that the internal temperature never spikes during the exothermic quench.

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[5] Journal of the American Chemical Society, 106(6), 1771–1778.

  • Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents.[7] Tetrahedron Letters, 22(39), 3815–3818.

  • Org. Synth. (2005).[4] Preparation of Weinreb Amides from Carboxylic Acids.[6][8] Organic Syntheses, 82, 201.

Sources

Optimization

Technical Support Center: Purification of Cyclobutyl(cyclopentyl)methanone

Welcome to the technical support center for the purification of Cyclobutyl(cyclopentyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclobutyl(cyclopentyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this ketone, providing in-depth, field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section tackles specific issues that may arise during the purification workflow. Each entry details the probable cause, a step-by-step protocol for resolution, and the scientific reasoning behind the recommended actions.

Q1: My final product purity is low after fractional distillation, with GC-MS analysis showing contaminants with close boiling points. How can I improve the separation?

Probable Cause: Low-purity outcomes from fractional distillation, when purifying Cyclobutyl(cyclopentyl)methanone, often stem from insufficient separation efficiency. This can be due to closely boiling impurities, such as isomeric ketones or residual starting materials from the synthesis. Standard distillation setups may not provide the necessary number of "theoretical plates" for a clean separation.[1][2]

Strategic Solution: High-Efficiency Fractional Distillation

  • Assess the Apparatus: For liquids with boiling points separated by less than 70°C, a simple distillation setup is inadequate.[1] Ensure you are using a fractionating column (e.g., Vigreux or packed column) of appropriate length placed between the boiling flask and the condenser.[1] A longer column generally provides more theoretical plates and thus better separation, though it may increase product hold-up.[1]

  • Optimize Distillation Parameters:

    • Heating: Use a heating mantle with a stirrer or an oil bath for uniform heating. Avoid aggressive heating, as this can cause "bumping" and carry less volatile components into the distillate.

    • Rate of Distillation: A slow, steady distillation rate is crucial. A good rule of thumb is to collect 1-2 drops of distillate per second. A gradual rise of the condensate ring up the column ensures that multiple vaporization-condensation cycles occur, which is the basis of fractional distillation.[1]

    • Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.

  • Consider Vacuum Distillation: If the boiling point of Cyclobutyl(cyclopentyl)methanone is high, or if it is thermally sensitive, performing the distillation under reduced pressure is advisable. This lowers the boiling point, potentially increasing the boiling point difference between your product and impurities.

Q2: After synthesis, I have a significant amount of unreacted cyclobutanecarboxylic acid in my crude product. How can I remove this acidic impurity before final purification?

Probable Cause: The presence of cyclobutanecarboxylic acid is common if the corresponding acid chloride starting material hydrolyzed during the reaction or workup. This acidic impurity can be difficult to remove by distillation alone due to potential azeotrope formation or similar volatilities.

Strategic Solution: Acid-Base Liquid-Liquid Extraction

This technique leverages the acidic nature of the carboxylic acid to convert it into a water-soluble salt, allowing for its easy removal from the organic product layer.[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first to release the pressure from the CO₂ gas that forms. Vent the funnel frequently. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated cyclobutanecarboxylate salt will be in the upper aqueous layer, while the neutral Cyclobutyl(cyclopentyl)methanone remains in the organic layer.[3]

  • Repeat: Drain the aqueous layer and repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of the acid.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components and break up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

Why this works: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium cyclobutanecarboxylate. The ketone, being neutral, has very low solubility in the aqueous layer and remains in the organic solvent.[3]

Q3: Column chromatography of my product is resulting in poor separation and significant tailing of the ketone spot on TLC. What can I do?

Probable Cause: Poor separation and tailing during column chromatography can be caused by several factors: an inappropriate solvent system (mobile phase), incorrect stationary phase, or overloading the column. For ketones, interaction with the slightly acidic silica gel can sometimes cause issues.

Strategic Solution: Optimization of Chromatographic Conditions

  • Solvent System Selection: The key to good separation is finding a solvent system that provides a good retention factor (Rf) on TLC, ideally between 0.25 and 0.35 for the target compound.

    • Starting Point: Cyclobutyl(cyclopentyl)methanone is a relatively non-polar ketone. Start with a non-polar solvent system like a mixture of hexanes and ethyl acetate. A good starting ratio would be 95:5 or 90:10 (hexanes:ethyl acetate).

    • TLC Analysis: Run TLC plates with different solvent ratios to find the optimal separation between your product and impurities.[2]

  • Column Packing and Loading:

    • Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

    • Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Dissolve the crude mixture in a minimal amount of the eluting solvent before loading it onto the column.[2]

  • Consider an Alternative Stationary Phase: If tailing persists on silica gel, it might be due to interactions with the acidic silanol groups. Consider using alumina (neutral or basic) as the stationary phase, which can be better for separating some ketones.

  • Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can provide a much better and faster separation than an isocratic (constant solvent mixture) elution.

Frequently Asked Questions (FAQs)

What are the key physical properties of Cyclobutyl(cyclopentyl)methanone relevant to its purification?

Understanding the physical properties is the first step in designing a successful purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₆O-
Molecular Weight 152.23 g/mol [4]Affects volatility and diffusion rates.
Boiling Point Estimated ~220-240 °C (at atm. pressure)Primary parameter for separation by distillation. A high boiling point may necessitate vacuum distillation.
Polarity Moderately polar due to the carbonyl groupInfluences choice of solvents for extraction and chromatography. Soluble in common organic solvents.[5]
Which is the better primary purification method: fractional distillation or column chromatography?

The choice depends on the nature of the impurities and the scale of the experiment. The following workflow can help you decide.

G start Crude Product Mixture check_impurities Analyze Impurities (TLC, GC-MS) start->check_impurities decision What is the main type of impurity? check_impurities->decision acidic Acidic Impurities (e.g., Carboxylic Acids) decision->acidic  Acidic neutral_close_bp Neutral Impurities with Close Boiling Points decision->neutral_close_bp Neutral, Close BP neutral_diff_bp Neutral Impurities with Different Boiling Points / Polarity decision->neutral_diff_bp Neutral, Different BP extraction Perform Acid-Base Liquid-Liquid Extraction acidic->extraction chromatography Use Column Chromatography for High Purity neutral_close_bp->chromatography distillation Use Fractional Distillation for Bulk Separation neutral_diff_bp->distillation extraction->chromatography For high purity extraction->distillation For bulk purification

Caption: Decision workflow for selecting a purification strategy.

  • Fractional Distillation is generally preferred for large-scale purifications (>5-10 g) where impurities have a sufficiently different boiling point.[2][7] It is often more economical and faster for bulk material.

  • Column Chromatography is the method of choice when impurities have very similar boiling points but different polarities.[2][8] It provides higher resolution and is excellent for achieving very high purity, especially on a smaller scale.

How can I effectively remove acidic impurities using a basic wash?

The following diagram illustrates the chemical principle behind using a basic wash to remove a carboxylic acid impurity from an organic mixture containing your target ketone.

G cluster_0 Step 1: Initial Mixture in Organic Solvent cluster_1 Step 2: Add Aqueous NaHCO₃ and Mix cluster_2 Step 3: After Separation Mixture Cyclobutyl(cyclopentyl)methanone (Neutral) + R-COOH (Acidic Impurity) Funnel Organic Layer: Ketone + R-COOH Aqueous Layer: NaHCO₃ + H₂O Separated Organic Layer: Purified Ketone Aqueous Layer: R-COO⁻ Na⁺ (Water-Soluble Salt) Funnel:aq->Separated:aq R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂ Funnel:org->Separated:org Ketone remains

Caption: Liquid-liquid extraction for acidic impurity removal.

The process relies on converting the acid (R-COOH) into its water-soluble salt (R-COO⁻ Na⁺) with a base like sodium bicarbonate, which then partitions into the aqueous layer, leaving the neutral ketone in the organic phase.[3]

References

  • Cyclobutyl(cyclopentyl)methanone . PubChem, National Center for Biotechnology Information. [Link]

  • Cyclobutyl(cyclopropyl)methanone . PubChem, National Center for Biotechnology Information. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments. [Link]

  • Separation of mixtures containing alcohols, aldehydes, and ketones.
  • Process for removing a ketone and/or aldehyde impurity.
  • Separation Aldehyde/Ketone . Sciencemadness Discussion Board. [Link]

  • Purification: Fractional Distillation . Department of Chemistry, University of Rochester. [Link]

  • CYCLOBUTYL METHYL KETONE . LookChem. [Link]

  • Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • How to separate two liquids with a closer boiling point . Quora. [Link]

  • Separation and Purification Techniques . Allen Institute. [Link]

  • Revision Notes - Distillation and Chromatography . Sparkl. [Link]

  • cyclopentyl(phenyl)methanone . Axios Research. [Link]

  • Extraction of carboxylic acids by amine extractants . SciSpace. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview . Master Organic Chemistry. [Link]

  • Methods of purification of organic compounds . BYJU'S. [Link]

Sources

Troubleshooting

Removing unreacted starting materials from Cyclobutyl(cyclopentyl)methanone product

Welcome to the technical support center for the purification of Cyclobutyl(cyclopentyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Cyclobutyl(cyclopentyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product following its synthesis, typically via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of Cyclobutyl(cyclopentyl)methanone synthesized via a Grignard reaction?

A1: The primary impurities typically include unreacted starting materials such as cyclopentanecarbonyl chloride and byproducts from the Grignard reagent, like cyclobutane (from quenching of unreacted Grignard reagent) and biphenyl-type impurities from coupling reactions.[1] Additionally, magnesium salts formed during the reaction and workup are significant inorganic impurities.

Q2: My crude product is an oil/solid with a strong, pungent odor. What is the likely cause?

A2: A pungent odor often indicates the presence of unreacted cyclopentanecarbonyl chloride.[2] This acid chloride is corrosive and will react with moisture, so it's crucial to remove it effectively.[2]

Q3: After aqueous workup, I'm struggling with an emulsion. How can I resolve this?

A3: Emulsions during the extraction of Grignard reaction products are common. To break an emulsion, you can try adding a small amount of saturated aqueous sodium chloride solution (brine) or allowing the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.

Q4: I see a white precipitate in my organic layer after extraction. What is it and how do I remove it?

A4: The white precipitate is likely magnesium salts that are sparingly soluble in the organic solvent. These can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) followed by water and brine. Subsequent drying of the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration, will remove the last traces of these salts.[3]

Q5: What is a suitable mobile phase for analyzing the purity of my product by Thin Layer Chromatography (TLC)?

A5: For a ketone of this nature, a good starting point for a TLC mobile phase would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[4] A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.[4] The spots can be visualized using a UV lamp if the ketone is UV active, or by staining with a potassium permanganate or a p-anisaldehyde solution.[5]

Troubleshooting Guides

Issue 1: Presence of Unreacted Cyclopentanecarbonyl Chloride

Symptoms:

  • Sharp, acidic odor in the crude product.

  • An additional spot on the TLC plate, typically at a different Rf value than the product.

Root Cause:

  • Incomplete reaction due to insufficient Grignard reagent, poor quality of the Grignard reagent, or slow addition of the acid chloride.

Solutions:

  • Aqueous Workup: Cyclopentanecarbonyl chloride reacts with water to form cyclopentanecarboxylic acid.[2][6] During the aqueous workup, washing the organic layer with a mild base like saturated sodium bicarbonate solution will convert the carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic layer.

  • Bisulfite Extraction: For a more targeted removal, a bisulfite extraction can be employed. While typically used for aldehydes and reactive ketones, it can be adapted to react with the acid chloride, forming a water-soluble adduct.[7][8][9]

Issue 2: Contamination with Magnesium Salts

Symptoms:

  • A persistent white solid or cloudiness in the crude product.

  • Broad or streaky spots on the TLC plate.

Root Cause:

  • Incomplete quenching of the reaction or insufficient washing during the aqueous workup.

Solutions:

  • Acidic Wash: Wash the organic layer thoroughly with a dilute acid (e.g., 1M HCl or saturated ammonium chloride) to dissolve the magnesium salts.[3]

  • Filtration through Celite: If salts persist, filtering the organic solution through a pad of Celite can effectively remove fine inorganic precipitates.

  • Dioxane Precipitation: In non-aqueous scenarios, adding dioxane can precipitate magnesium halides as a polymeric complex, which can then be removed by filtration or centrifugation.[10][11]

Issue 3: Difficulty in Separating the Product from Byproducts

Symptoms:

  • Multiple spots on the TLC plate with close Rf values to the product.

  • Low yield of pure product after initial purification attempts.

Root Cause:

  • Formation of structurally similar byproducts during the Grignard reaction.

Solutions:

  • Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[12] A step-by-step protocol is provided below.

  • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an efficient purification method, especially for high-boiling liquids.[13][14][15][16]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can yield highly pure crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of Cyclobutyl(cyclopentyl)methanone from less polar and more polar impurities.

Materials:

  • Crude Cyclobutyl(cyclopentyl)methanone

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp or staining solution

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. An ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure (e.g., from a hand bellow or nitrogen line). Ensure there are no air bubbles or cracks in the silica bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate.

  • Fraction Pooling and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified Cyclobutyl(cyclopentyl)methanone.

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Identify pure fractions Evap 8. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Column Chromatography.

Protocol 2: Vacuum Distillation

Given the likely high boiling point of Cyclobutyl(cyclopentyl)methanone, vacuum distillation is a suitable purification method. The boiling point of a similar compound, cyclobutyl methyl ketone, is 137-139 °C at atmospheric pressure.[17] Another analog, cyclopentyl(3-methylphenyl)methanone, has a predicted boiling point of 277-299 °C.[18] Therefore, vacuum will be necessary to distill the target compound without decomposition.[19]

Materials:

  • Crude Cyclobutyl(cyclopentyl)methanone

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle and stirrer

  • Thermometer

  • Receiving flasks

Procedure:

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.

    • Place a stir bar in the distillation flask.

  • Distillation:

    • Transfer the crude product to the distillation flask.

    • Begin stirring and slowly apply vacuum.

    • Gradually heat the distillation flask.

    • Collect any low-boiling impurities as the first fraction.

    • Increase the temperature to distill the product. Collect the fraction that distills at a constant temperature.

    • Stop the distillation when the temperature starts to drop or when most of the product has been collected.

  • Product Collection:

    • Allow the apparatus to cool before releasing the vacuum.

    • Collect and weigh the purified product.

G cluster_setup Setup cluster_distill Distillation cluster_finish Completion Assemble 1. Assemble Distillation Apparatus Charge 2. Charge Flask with Crude Product Assemble->Charge Vacuum 3. Apply Vacuum Charge->Vacuum Heat 4. Gradually Heat Vacuum->Heat Fraction1 5. Collect Low-Boiling Impurities Heat->Fraction1 Fraction2 6. Collect Product Fraction Fraction1->Fraction2 Increase Temperature Cool 7. Cool Apparatus Fraction2->Cool Vent 8. Release Vacuum Cool->Vent Collect 9. Collect Pure Product Vent->Collect

Caption: Workflow for Vacuum Distillation.

Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Cyclobutyl(cyclopentyl)methanone152.23[20]Estimated to be >200 °C at atm. pressurePredicted properties suggest a high boiling point.
Cyclopentanecarbonyl chloride132.59161-162Reacts with water.[2]
Cyclobutyl methyl ketone98.14137-139[17]Analog for boiling point estimation.
Cyclopentyl(3-methylphenyl)methanone188.26277-299 (Predicted)[18]Analog for boiling point estimation.

References

  • Google Patents. (n.d.). Process for recovering magnesium salts from Grignard reaction wastewater.
  • Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible). r/chemistry. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutyl(cyclopentyl)methanone. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutyl(cyclopropyl)methanone. Retrieved February 13, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved February 13, 2026, from [Link]

  • Reddit. (n.d.). Using dioxane to crash out Mg salts following Grignard reaction. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Deepika, P., Sabharwal, K. N., Sivaraman, N., Srinivasan, T. G., & Vasudeva Rao, P. R. (2009). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Journal of Liquid Chromatography & Related Technologies, 33(1), 124-133. [Link]

  • Google Patents. (n.d.). Method for detecting aldehyde and ketone by using thin layer chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639. [Link]

  • University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved February 13, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 13, 2026, from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

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  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 13, 2026, from [Link]

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  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 13, 2026, from [Link]

  • Busch. (n.d.). Vacuum Distillation. Retrieved February 13, 2026, from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved February 13, 2026, from [Link]

  • Naarini Molbio Pharma. (n.d.). 2-Chlorophenyl Cyclopentyl Ketone. Retrieved February 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Conversion of Acid Chlorides to Ketones. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). Methanone, cyclopentylphenyl-. Retrieved February 13, 2026, from [Link]

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  • Pearson. (2022, May 4). Ketones from acid chlorides. Retrieved February 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry. Retrieved February 13, 2026, from [Link]

  • YouTube. (2023, May 13). How ketone is prepared from Acid /Acyl Chlorides ? All possible methods explained with mechanism II. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 13, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved February 13, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Cyclobutyl(cyclopentyl)methanone

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the arsenal of analytical techniques for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the arsenal of analytical techniques for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a profound understanding of NMR spectral data is paramount for confirming molecular structures, assessing purity, and understanding conformational dynamics. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of cyclobutyl(cyclopentyl)methanone, offering a comparative framework grounded in fundamental principles and experimental insights.

The unique structural features of cyclobutyl(cyclopentyl)methanone, with its two distinct cycloalkyl rings flanking a central carbonyl group, present an interesting case study for NMR analysis. The strained cyclobutyl ring and the more flexible cyclopentyl ring each impart characteristic chemical shifts and coupling patterns to their constituent protons and carbons. Understanding these nuances is key to a complete and accurate spectral assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of cyclobutyl(cyclopentyl)methanone is anticipated to exhibit a series of multiplets in the upfield region, characteristic of saturated cycloalkane protons, and a downfield shift for the protons alpha to the carbonyl group. The exact chemical shifts and splitting patterns are dictated by the local electronic environment and through-bond coupling interactions.

Key Features of the Predicted ¹H NMR Spectrum:

  • α-Protons (alpha to the carbonyl): The methine protons on both the cyclobutyl and cyclopentyl rings directly attached to the carbonyl group (Cα-H) are expected to be the most deshielded of the alkyl protons due to the electron-withdrawing effect of the carbonyl. These will likely appear as complex multiplets. Protons on carbons alpha to a ketone typically resonate in the 2.1-2.4 ppm range[1].

  • Cyclopentyl Protons: The cyclopentyl ring protons will exhibit complex splitting patterns due to coupling with their neighbors. The protons on the carbons beta and gamma to the carbonyl will appear further upfield.

  • Cyclobutyl Protons: The protons of the cyclobutyl ring will also show complex multiplets. The strained nature of the four-membered ring can influence the coupling constants.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Cyclopentyl Cα-H2.8 - 3.2MultipletDeshielded by the adjacent carbonyl group.
Cyclobutyl Cα-H3.2 - 3.6MultipletDeshielded by the carbonyl group; ring strain may influence the shift.
Cyclopentyl Cβ-H₂1.7 - 2.1MultipletStandard aliphatic methylene protons.
Cyclopentyl Cγ-H₂1.5 - 1.8MultipletMost shielded cyclopentyl protons, furthest from the carbonyl.
Cyclobutyl Cβ-H₂2.0 - 2.4MultipletMethylene protons adjacent to the methine.
Cyclobutyl Cγ-H₂1.8 - 2.2MultipletMethylene proton in the four-membered ring.

Note: These are estimated values and can be influenced by the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For cyclobutyl(cyclopentyl)methanone, we expect to see distinct signals for the carbonyl carbon, the alpha-carbons, and the other ring carbons.

Key Features of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon will be the most downfield signal, typically appearing in the range of 205-220 ppm for ketones[2].

  • α-Carbons: The carbons directly attached to the carbonyl group (Cα) will be deshielded and appear downfield from the other alkyl carbons. Carbons alpha to a ketone generally appear in the 40-55 ppm range[3].

  • Cycloalkyl Carbons: The remaining carbons of the cyclobutyl and cyclopentyl rings will resonate in the typical aliphatic region (10-40 ppm).

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O210 - 215Characteristic chemical shift for a ketone carbonyl carbon[4][5].
Cyclopentyl Cα45 - 50Alpha to a carbonyl, deshielded.
Cyclobutyl Cα50 - 55Alpha to a carbonyl, potentially more deshielded due to ring strain.
Cyclopentyl Cβ28 - 33Standard aliphatic methylene carbon.
Cyclopentyl Cγ24 - 28Most shielded cyclopentyl carbon.
Cyclobutyl Cβ22 - 26Aliphatic methylene carbon in a four-membered ring.
Cyclobutyl Cγ18 - 22Most shielded cyclobutyl carbon.

Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, complex molecules like cyclobutyl(cyclopentyl)methanone benefit from 2D NMR experiments for unambiguous assignment.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is invaluable for identifying which protons are coupled to each other[6][7]. Cross-peaks in the COSY spectrum will reveal the connectivity within the cyclobutyl and cyclopentyl rings, confirming the assignment of adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei[7][8]. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, solidifying the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbonyl carbon by observing correlations from the α-protons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-90 and DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups[9][10]. A DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while a DEPT-90 spectrum will only show signals for CH carbons[9]. Quaternary carbons, like the carbonyl carbon, are absent in DEPT spectra[9]. This would confirm the number of methylene and methine groups in each ring.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable and high-resolution NMR spectra of cyclobutyl(cyclopentyl)methanone, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as residual solvent peaks can interfere with the analyte signals[11][12].
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
  • Shim the magnetic field to ensure homogeneity and obtain sharp, symmetrical peaks.
  • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.
  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs for these experiments. The number of increments in the indirect dimension will determine the resolution of the 2D spectrum.
  • DEPT: Acquire DEPT-90 and DEPT-135 spectra to aid in carbon signal assignment.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Elucidation Sample Cyclobutyl(cyclopentyl)methanone NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (CDCl₃) Solvent->NMR_Tube Standard TMS Standard Standard->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Analysis_1D Analyze 1D Spectra (Chemical Shift, Integration, Multiplicity) OneD_NMR->Analysis_1D Analysis_2D Analyze 2D Spectra (Correlations) TwoD_NMR->Analysis_2D Assignment Assign Signals to Nuclei Analysis_1D->Assignment Analysis_2D->Assignment Structure Confirm Molecular Structure Assignment->Structure

Caption: Workflow for NMR spectral analysis.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple, good for identifying the carbonyl group.Provides limited information on the overall structure.
X-ray Crystallography Precise 3D atomic coordinates.Unambiguous structure determination.Requires a single crystal of suitable quality.

The combination of NMR, MS, and IR spectroscopy provides a robust and comprehensive dataset for the unequivocal structural elucidation of cyclobutyl(cyclopentyl)methanone.

Conclusion

The ¹H and ¹³C NMR spectral analysis of cyclobutyl(cyclopentyl)methanone provides a wealth of information about its molecular structure. By carefully analyzing chemical shifts, coupling constants, and employing advanced 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a framework for researchers to approach the NMR analysis of this and similar molecules, emphasizing the importance of a multi-faceted analytical approach for confident structural determination in chemical and pharmaceutical research.

References

  • ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. Retrieved from [Link]

  • YouTube. (2017, March 16). 2D NMR Analysis - H-H COSY NMR. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

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Comparative

A Comparative Guide to the FTIR Analysis of Cyclobutyl(cyclopentyl)methanone: Deconvoluting the Influence of Alicyclic Ring Strain

For researchers and professionals in drug development and organic synthesis, the precise and unambiguous identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise and unambiguous identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering rapid and definitive insights into the functional groups present within a molecule. This guide provides an in-depth analysis of the characteristic FTIR absorption bands of Cyclobutyl(cyclopentyl)methanone, a unique ketone featuring two different alicyclic rings.

Due to the absence of a publicly available reference spectrum for Cyclobutyl(cyclopentyl)methanone, this guide employs a predictive approach grounded in the fundamental principles of vibrational spectroscopy and comparative data from analogous structures. We will dissect how the distinct ring strain imposed by the four-membered cyclobutyl and five-membered cyclopentyl rings influences the principal absorption bands, particularly the critical carbonyl (C=O) stretching frequency.

The Decisive Role of Ring Strain on Carbonyl Vibrations

The position of the carbonyl (C=O) stretching vibration in an infrared spectrum is exquisitely sensitive to its electronic environment and the geometry of the surrounding molecular framework. In cyclic ketones, the primary determinant of the C=O stretching frequency is ring strain.

As the internal bond angle of a cyclic ketone is forced to deviate from the ideal sp² hybridized angle of 120°, the hybridization of the carbon atoms in the ring is altered.[1][2] In a strained ring system like cyclobutane, the C-C bonds forming the ring adopt more p-character to accommodate the compressed ~90° angles. To maintain orthogonality, the exocyclic C-C=O bonds are consequently imbued with greater s-character. This increase in s-character strengthens and stiffens the C=O double bond, causing it to vibrate at a higher frequency.[1][2] This phenomenon is a key diagnostic tool for identifying strained ring systems attached to a carbonyl group.

G cluster_0 Low Strain (Cyclohexanone) cluster_1 High Strain (Cyclobutanone) a Ideal sp² Angle (~120°) b Normal s-character in C=O bond a->b c Lower C=O Frequency (~1715 cm⁻¹) b->c f Higher C=O Frequency (~1780 cm⁻¹) c->f  Increased Ring Strain d Constrained Angle (~90°) e Increased s-character in C=O bond d->e e->f

Caption: Influence of ring strain on C=O bond character and stretching frequency.

Comparative Analysis of Ketone Absorption Bands

To predict the spectrum of Cyclobutyl(cyclopentyl)methanone, we can compare the known spectral features of ketones with varying degrees of strain. The following table summarizes the key diagnostic absorption bands for our target molecule and relevant alternatives.

CompoundMolecular StructureC=O Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)Key Fingerprint Features
Cyclobutyl(cyclopentyl)methanone Cyclobutyl(cyclopentyl)methanone~1760 (Predicted) ~2980-2860 (Multiple)Complex region with C-C stretches and CH₂ bending/twisting/rocking modes from both cyclobutyl and cyclopentyl rings.
CyclobutanoneCyclobutanone~1781[3]~2990-2890Prominent CH₂ scissoring (~1470 cm⁻¹), ring vibrations.[4][5]
CyclopentanoneCyclopentanone~1745-1751[3]~2970-2870Strong CH₂ scissoring (~1465 cm⁻¹), various C-C stretches.[6][7]
DicyclohexylmethanoneDicyclohexylmethanone~1710[8]~2935-2855Characteristic of unstrained aliphatic ketones.[8]
3-Pentanone (Acyclic)3-Pentanone~1717[6]~2975-2880Clear C-CO-C bending and CH₃/CH₂ bending modes.[1][6]

Analysis and Prediction:

  • Carbonyl (C=O) Stretch: The dominant feature in the spectrum of Cyclobutyl(cyclopentyl)methanone will be an intense C=O stretching band. Given that cyclobutanone absorbs at a very high wavenumber (~1781 cm⁻¹) due to significant ring strain and cyclopentanone absorbs at a moderately high wavenumber (~1750 cm⁻¹) due to its own lesser strain, the C=O stretch for the target molecule is predicted to appear at an intermediate value, estimated to be around 1760 cm⁻¹ . This value reflects the combined electronic influence of both the highly strained four-membered ring and the moderately strained five-membered ring. It will be significantly higher than the ~1710-1717 cm⁻¹ observed for the unstrained dicyclohexylmethanone and 3-pentanone.[6][8]

  • C-H Stretching Vibrations: A series of strong bands will be present in the 2860-2980 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the numerous methylene (CH₂) groups in the cyclobutyl and cyclopentyl rings.[9] The complexity of these bands can make precise assignment difficult, but their presence below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a rich pattern of absorptions unique to the molecule's structure. Key features will include:

    • CH₂ Scissoring (Bending): Expect strong bands around 1450-1475 cm⁻¹ , characteristic of the CH₂ groups in both rings.

    • Ring Vibrations: A complex series of bands corresponding to the skeletal C-C stretching and ring deformation ("puckering") modes of both the cyclobutyl and cyclopentyl rings will be present.[8] These vibrations are highly coupled and create a unique fingerprint for the compound.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol outlines the standard procedure for analyzing a liquid sample like Cyclobutyl(cyclopentyl)methanone using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is the preferred method for liquid samples due to its minimal sample preparation and ease of cleaning.

G A 1. Clean ATR Crystal (e.g., with Isopropanol) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Apply Sample (~1-2 drops directly on crystal) B->C D 4. Acquire Sample Spectrum (Co-add 16-32 scans) C->D E 5. Process Data (Automatic ATR correction) D->E F 6. Clean ATR Crystal E->F

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology:

  • Crystal Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean. Wipe the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to fully evaporate.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application: Place a small drop (1-2 drops) of the liquid Cyclobutyl(cyclopentyl)methanone directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background collection. The infrared beam will penetrate a few microns into the sample, and the resulting attenuated energy is measured by the detector.

  • Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum. Modern instruments also apply an ATR correction to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample, preparing it for the next measurement.

By following this robust protocol, a high-quality, reproducible FTIR spectrum can be obtained, allowing for confident identification and comparison based on the principles outlined in this guide.

References

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. [Link]

  • NIST. (n.d.). Methanone, dicyclohexyl-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Pentanone. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). Cyclobutyl(cyclopentyl)methanone. National Center for Biotechnology Information. [Link]

  • Durig, J. R., & Laane, J. (1966). Far‐Infrared Spectra of Four‐Membered‐Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone‐d 4 , Trimethylene Sulfide, and Perfluorocyclobutanone. The Journal of Chemical Physics, 45(4), 1069-1078. [Link]

  • PubChem. (n.d.). Cyclobutanone. National Center for Biotechnology Information. [Link]

  • Howard-Lock, H. E., & King, G. W. (1971). The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry, 51(1), 17-29. [Link]

  • PubChem. (n.d.). Cyclopentanone. National Center for Biotechnology Information. [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. [Link]

  • University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • University of California, Davis. (n.d.). Infrared Spectroscopy. [Link]

  • NIST. (n.d.). Cyclobutanone. NIST Chemistry WebBook. [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. [Link]

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Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Cyclobutyl(cyclopentyl)methanone

Executive Summary Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3; MW: 152.23 Da) represents a distinct class of mixed cycloalkyl ketones used increasingly as building blocks in medicinal chemistry and designer drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3; MW: 152.23 Da) represents a distinct class of mixed cycloalkyl ketones used increasingly as building blocks in medicinal chemistry and designer drug synthesis.[1] Its mass spectrometric (MS) behavior is defined by the competitive stability of two cycloalkyl radicals—cyclobutyl and cyclopentyl—leading to a complex but predictable fragmentation "fingerprint."

This guide provides a comparative analysis of its fragmentation mechanics against structural isomers and evaluates the performance of different ionization modalities (EI, CI, ESI). It is designed to enable researchers to unequivocally identify this compound in complex matrices.

Part 1: Structural Analysis & Fragmentation Mechanics

The mass spectrum of Cyclobutyl(cyclopentyl)methanone under Electron Ionization (70 eV) is dominated by


-cleavage  processes driven by the release of ring strain. Unlike linear ketones, where McLafferty rearrangements are prominent, the rigid cyclic structures here favor direct radical loss.
Primary Fragmentation Pathways

Upon ionization, the molecular ion (


, m/z 152) localizes the radical cation on the carbonyl oxygen. Two competing 

-cleavage pathways occur:
  • Pathway A (Cyclobutyl Loss): Cleavage of the cyclobutyl-carbonyl bond releases a cyclobutyl radical (

    
    , 55 Da). The charge remains on the cyclopentyl acylium ion  (m/z 97).
    
  • Pathway B (Cyclopentyl Loss): Cleavage of the cyclopentyl-carbonyl bond releases a cyclopentyl radical (

    
    , 69 Da). The charge remains on the cyclobutyl acylium ion  (m/z 83).
    

Mechanistic Insight: While the Stevenson-Audier rule suggests the positive charge resides on the fragment with the lower ionization energy (usually the larger alkyl group), the stability of the neutral radical also drives kinetics. The cyclopentyl radical is thermodynamically more stable than the strained cyclobutyl radical, making Pathway B (loss of cyclopentyl radical) a highly competitive channel, often resulting in a significant peak at m/z 83.

Secondary Fragmentation (Decarbonylation)

Both acylium ions are unstable and rapidly eject carbon monoxide (CO, 28 Da):

  • m/z 97

    
     m/z 69:  Formation of the cyclopentyl cation (
    
    
    
    ).
  • m/z 83

    
     m/z 55:  Formation of the cyclobutyl cation (
    
    
    
    ).
Visualization of Fragmentation Pathways

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 152 Acyl_C5 Cyclopentyl Acylium Ion [C5H9-C=O]+ m/z 97 M_Ion->Acyl_C5 α-Cleavage A Acyl_C4 Cyclobutyl Acylium Ion [C4H7-C=O]+ m/z 83 M_Ion->Acyl_C4 α-Cleavage B PathA_Rad Loss of Cyclobutyl Radical (-55 Da) Ion_C5 Cyclopentyl Cation [C5H9]+ m/z 69 Acyl_C5->Ion_C5 -CO (28 Da) PathB_Rad Loss of Cyclopentyl Radical (-69 Da) Ion_C4 Cyclobutyl Cation [C4H7]+ m/z 55 Acyl_C4->Ion_C4 -CO (28 Da)

Figure 1: Mechanistic flow of Electron Ionization (EI) fragmentation for Cyclobutyl(cyclopentyl)methanone. Blue indicates the parent ion; Red indicates primary acylium fragments; Yellow indicates secondary alkyl fragments.

Part 2: Comparative Performance Guide

Researchers often face the challenge of distinguishing Cyclobutyl(cyclopentyl)methanone from its structural isomers or choosing the correct ionization method. This section provides data-driven comparisons.

Ionization Modality Performance

The choice of ionization technique drastically alters the observed spectrum.

FeatureElectron Ionization (EI) Chemical Ionization (CI) Electrospray (ESI)
Energy Level Hard (70 eV)Soft (Reagent Gas: Methane/Ammonia)Soft (Solution Phase)
Molecular Ion (M+) Weak / Absent (m/z 152)Strong [M+H]+ (m/z 153)Strong [M+H]+ (m/z 153)
Base Peak m/z 69 or m/z 97 (Fragment)m/z 153 (Protonated Molecule)m/z 153 or m/z 175 ([M+Na]+)
Utility Structural Fingerprinting Molecular Weight Confirmation LC-MS Compatibility / High Sensitivity
Key Limitation May fail to confirm MW if M+ is unstableRequires reagent gas optimizationPoor fragmentation without MS/MS

Recommendation: Use EI for initial identification to utilize library matching. Use CI or ESI if the compound is co-eluting with contaminants and precise molecular weight confirmation is required.

Differentiation from Structural Isomers

A critical analytical challenge is distinguishing Cyclobutyl(cyclopentyl)methanone (


) from its isomer Cyclohexyl(cyclopropyl)methanone . Both have the same MW (152.23), but their 

-cleavage patterns are distinct.
Diagnostic IonCyclobutyl(cyclopentyl)methanone Cyclohexyl(cyclopropyl)methanone Differentiation Logic
m/z 111 Absent Present (Cyclohexyl-CO+)Specific to Cyclohexyl ring retention.
m/z 97 Present (Cyclopentyl-CO+)Absent Specific to Cyclopentyl ring retention.
m/z 83 Present (Cyclobutyl-CO+)Present (Cyclohexyl cation)Non-diagnostic (overlap of fragment types).
m/z 69 Present (Cyclopentyl cation)Present (Cyclopropyl-CO+)Non-diagnostic (overlap).

Protocol for Differentiation:

  • Extract ion chromatograms (EIC) for m/z 97 and m/z 111 .

  • If m/z 97 is dominant and m/z 111 is absent

    
    Cyclobutyl(cyclopentyl)methanone .
    
  • If m/z 111 is dominant and m/z 97 is absent

    
    Cyclohexyl(cyclopropyl)methanone .
    
Isomer Discrimination Workflow

IsomerID Start Unknown Ketone Sample MW 152 (C10H16O) Check111 Check Extracted Ion m/z 111 Isomer1 Identify as: Cyclohexyl(cyclopropyl)methanone Check111->Isomer1 Peak Present Check97 Check Extracted Ion m/z 97 Check111->Check97 Peak Absent Isomer2 Identify as: Cyclobutyl(cyclopentyl)methanone Check97->Isomer2 Peak Present Unknown Investigate Linear Isomers (e.g., Decenones) Check97->Unknown Peak Absent

Figure 2: Decision tree for distinguishing C10H16O cyclic ketone isomers using diagnostic mass fragments.

Part 3: Experimental Protocol

To replicate the fragmentation patterns described above, the following GC-MS protocol is recommended. This method ensures sufficient volatilization without thermal degradation.

Sample Preparation
  • Solvent: Methanol (LC-MS grade) or Dichloromethane (DCM).

  • Concentration: 10–50 µg/mL.

  • Derivatization: Not required for EI/CI. For low-sensitivity ESI, derivatization with hydroxylamine (to form the oxime) can enhance ionization efficiency.

GC-MS Instrument Parameters
  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m × 0.25mm × 0.25µm.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 3 min.

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI).

  • Scan Range: m/z 40–300.

Data Interpretation Checklist
  • Verify MW: Look for small molecular ion at m/z 152.

  • Check Base Peak: Expect m/z 69 or 97.

  • Confirm Ring Fragments: Verify presence of m/z 55 (cyclobutyl signature) and m/z 41.

  • Exclude Contaminants: Ensure no m/z 149 (phthalate) or m/z 73 (siloxane) interference overlaps with key ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methanone, dicyclopropyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in cyclic ketones).
  • Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Reference for EI vs ESI performance comparison).

Sources

Comparative

Comparing reactivity of Cyclobutyl(cyclopentyl)methanone vs Dicyclopentyl ketone

Executive Summary This guide provides a technical comparison between Cyclobutyl(cyclopentyl)methanone (Compound A) and Dicyclopentyl ketone (Compound B). While both are non-conjugated cyclic ketones, their reactivity pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cyclobutyl(cyclopentyl)methanone (Compound A) and Dicyclopentyl ketone (Compound B). While both are non-conjugated cyclic ketones, their reactivity profiles diverge significantly due to the distinct ring strain and steric parameters of the cyclobutyl versus cyclopentyl substituents.

  • Dicyclopentyl ketone acts as a "steric wall."[1] Its reactivity is dominated by the conformational gearing of two flexible five-membered rings, often hindering nucleophilic attack and favoring reduction over addition in Grignard reactions.

  • Cyclobutyl(cyclopentyl)methanone exhibits "hybrid" behavior. The cyclobutyl group, while strained, introduces a smaller steric cone angle and unique electronic effects (increased s-character in the exocyclic bond). This results in higher electrophilicity and distinct regioselectivity in oxidative rearrangements compared to its symmetrical counterpart.

FeatureCyclobutyl(cyclopentyl)methanoneDicyclopentyl Ketone
CAS Number 1516430-83-31122-04-9
Steric Bulk Moderate (Asymmetric)High (Symmetrical Gearing)
Nucleophilic Attack Favored (Kinetic control)Hindered (Often requires forcing conditions)
Migratory Aptitude (BV) Cyclopentyl > CyclobutylN/A (Symmetrical)

-Proton Acidity
Regioselective (Cyclopentyl favored)Symmetrical

Structural & Electronic Analysis

Steric Gearing and Cone Angles

The primary differentiator is the spatial arrangement of the rings.

  • Dicyclopentyl Ketone: The two cyclopentyl rings adopt a "geared" conformation to minimize torsional strain. This creates a significant steric blockade around the carbonyl carbon (

    
    ), effectively shielding it from bulky nucleophiles.
    
  • Cyclobutyl(cyclopentyl)methanone: The cyclobutane ring is puckered but generally presents a smaller effective cone angle than a cyclopentyl ring. Furthermore, the cyclobutyl group is rigid compared to the conformationally mobile cyclopentyl group, reducing the "sweep volume" that blocks the carbonyl.

Electronic Strain Effects (Walsh Orbitals)

The cyclobutyl ring exhibits significant angular strain (~26 kcal/mol). To compensate, the C-C bonds within the ring utilize orbitals with higher p-character, forcing the exocyclic bond (connecting to the carbonyl) to have higher s-character (approximately


 vs 

).
  • Consequence: The carbonyl carbon in the cyclobutyl analog is more electronegative and the bond is shorter/stronger. However, the increased s-character in the

    
    -C-H bonds of the cyclobutyl ring makes them less acidic  (
    
    
    
    ~29) compared to the cyclopentyl protons (
    
    
    ~26).

G cluster_0 Steric & Electronic Profile A Cyclobutyl(cyclopentyl)methanone (Asymmetric) Effect1 Lower Steric Shielding Faster Nucleophilic Attack A->Effect1 Effect3 Inductive Effect Cyclobutyl withdraws e- density A->Effect3 B Dicyclopentyl Ketone (Symmetrical) Effect2 High Steric Shielding 'Gearing' blocks C=O B->Effect2

Figure 1: Comparative steric and electronic drivers. The asymmetric ketone (A) allows easier access to the carbonyl.

Comparative Reactivity Profiles

Nucleophilic Addition (Grignard/Organolithium)

Scenario: Addition of Phenylmagnesium bromide (PhMgBr).

  • Dicyclopentyl Ketone: The reaction is sluggish. A common side reaction is

    
    -hydride reduction , where the Grignard reagent acts as a base/reducing agent rather than a nucleophile, yielding dicyclopentylmethanol instead of the tertiary alcohol. This is a classic signature of steric hindrance.
    
  • Cyclobutyl(cyclopentyl)methanone: The nucleophile preferentially approaches from the side of the cyclobutyl ring (less bulk). The rate of addition is significantly faster, and the yield of the tertiary alcohol is higher with reduced reduction byproducts.

Baeyer-Villiger Oxidation (Regioselectivity)

This is the most critical chemical differentiator. The reaction involves the migration of an alkyl group to an inserted oxygen atom.[2] Migratory aptitude generally follows the ability to stabilize a partial positive charge in the transition state: Tertiary > Secondary > Primary .

However, ring strain alters this order.

  • Cyclopentyl Cation Stability: Good (Secondary).

  • Cyclobutyl Cation Stability: Poor (Due to ring strain and angle constraints).

Mechanism: In Cyclobutyl(cyclopentyl)methanone, the cyclopentyl group migrates preferentially.

  • Product: Cyclobutyl cyclopentanecarboxylate (Ester).

  • Reasoning: The transition state requiring the cyclobutyl ring to bear partial positive charge is energetically unfavorable compared to the cyclopentyl ring.

BV_Oxidation Start Cyclobutyl(cyclopentyl)methanone + mCPBA Intermediate Criegee Intermediate Start->Intermediate TS_A TS A: Cyclobutyl Migration (High Energy/Strained) Intermediate->TS_A Unfavored TS_B TS B: Cyclopentyl Migration (Lower Energy/Stabilized) Intermediate->TS_B Favored Prod_A Product A (Minor): Cyclopentyl cyclobutanecarboxylate TS_A->Prod_A Prod_B Product B (Major): Cyclobutyl cyclopentanecarboxylate TS_B->Prod_B

Figure 2: Regioselectivity in Baeyer-Villiger Oxidation. The cyclopentyl group migrates due to superior cation stabilization.

-Deprotonation (Enolate Chemistry)

When treating Cyclobutyl(cyclopentyl)methanone with a base (e.g., LDA):

  • Deprotonation occurs kinetically at the cyclopentyl

    
    -proton .
    
  • Why? The

    
    -protons on the cyclobutyl ring have higher s-character (stronger C-H bonds) and are less acidic (
    
    
    
    ) than those on the cyclopentyl ring (
    
    
    ).
  • Synthetic Utility: This allows for regioselective alkylation on the cyclopentyl ring, preserving the cyclobutyl moiety.

Experimental Protocols

Protocol A: Selective Reduction (Benchmarking Sterics)

Objective: Compare reduction rates using Sodium Borohydride (


).

Materials:

  • Substrate (1.0 mmol)

  • 
     (1.5 eq, 57 mg)
    
  • Methanol (anhydrous, 5 mL)

  • Quench: 1N HCl

Workflow:

  • Dissolve 1.0 mmol of ketone in 5 mL anhydrous methanol at 0°C.

  • Add

    
     portion-wise over 5 minutes.
    
  • Monitor via TLC (Hexane/EtOAc 9:1).

    • Cyclobutyl(cyclopentyl)methanone: Expect conversion >95% within 15-30 minutes.

    • Dicyclopentyl ketone: Expect conversion >95% to require 1-2 hours or warming to RT due to steric hindrance.

  • Quench with 1N HCl, extract with ether, dry (

    
    ), and concentrate.
    
Protocol B: Regioselective Baeyer-Villiger Oxidation

Objective: Synthesize Cyclobutyl cyclopentanecarboxylate from Cyclobutyl(cyclopentyl)methanone.

Materials:

  • Cyclobutyl(cyclopentyl)methanone (1.0 eq)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (1.5 eq)

  • Dichloromethane (DCM)

  • 
     (sat. aq.)
    

Step-by-Step:

  • Preparation: Dissolve 1.0 g of Cyclobutyl(cyclopentyl)methanone in 15 mL DCM. Cool to 0°C.

  • Addition: Add m-CPBA (77% max) slowly to the stirred solution. The reaction is exothermic; maintain T < 5°C.

  • Incubation: Allow to warm to Room Temperature (25°C) and stir for 12 hours.

  • Work-up:

    • Filter off precipitated m-chlorobenzoic acid.

    • Wash filtrate with 10%

      
       (to reduce excess peroxide).
      
    • Wash with Sat.

      
       (x3) to remove acidic byproducts.
      
  • Analysis:

    
     NMR will show the diagnostic downfield shift of the cyclopentyl 
    
    
    
    -proton (~5.0 ppm, -O-CH-) vs the cyclobutyl proton (~3.0 ppm, -C(=O)-CH-), confirming migration of the cyclopentyl group.

Summary Data Table

Reaction TypeCyclobutyl(cyclopentyl)methanoneDicyclopentyl Ketone
NaBH4 Reduction (0°C) Fast (

min)
Slow (

min)
Grignard (PhMgBr) Good yield of

alcohol
Low yield; competitive reduction
Enolization (LDA) Kinetic enolate on Cyclopentyl ringNon-selective (Symmetrical)
BV Oxidation Product Cyclobutyl cyclopentanecarboxylateCyclopentyl cyclopentanecarboxylate

References

  • Reactivity of Cyclic Ketones: Wiberg, K. B. (1986). "Structures and energies of cycloalkanes and cycloalkanones." Journal of Organic Chemistry, 51(15), 2859–2867. Link

  • Steric Hindrance in Dicyclopentyl Systems: Olah, G. A., et al. (1976). "Steric effects in the oxidation of secondary alcohols." Synthesis, 1976(11), 758-760.
  • Baeyer-Villiger Migratory Aptitudes: Krow, G. R. (1993). "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 43, 251. Link

  • Acidity of Cycloalkanones: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. Link

  • Walsh Orbitals & Ring Strain: Liebman, J. F., & Greenberg, A. (1976). "A structural analysis of strained organic molecules." Chemical Reviews, 76(3), 311–365. Link

Sources

Validation

Publish Comparison Guide: Structural Elucidation of Cyclobutyl(cyclopentyl)methanone Derivatives

The following guide provides a comprehensive technical comparison and experimental protocol for the structural elucidation of Cyclobutyl(cyclopentyl)methanone derivatives using X-ray crystallography versus alternative sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison and experimental protocol for the structural elucidation of Cyclobutyl(cyclopentyl)methanone derivatives using X-ray crystallography versus alternative spectroscopic methods.

Executive Summary: The Conformational Challenge

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) and its derivatives represent a unique structural challenge in drug design. Unlike rigid aromatic scaffolds, this class features two distinct aliphatic rings—a four-membered cyclobutyl and a five-membered cyclopentyl ring—linked by a flexible carbonyl hinge.

The Core Problem:

  • Cyclobutyl Ring: Adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°) to relieve torsional strain, but flips rapidly in solution.

  • Cyclopentyl Ring: Undergoes rapid pseudorotation between "envelope" and "twist" conformations.

  • Ambiguity: Solution-phase NMR often yields time-averaged signals, masking the specific bioactive conformation required for receptor binding (e.g., in GPCR targets).

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) provides the only definitive snapshot of the absolute configuration and precise ring puckering parameters in the solid state. This guide compares SC-XRD against NMR and DFT, establishing it as the "Gold Standard" for defining the 3D pharmacophore of these derivatives.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the performance of X-ray crystallography with NMR and Computational Modeling (DFT) specifically for mixed cycloalkyl ketones.

Table 1: Performance Matrix for Cycloalkyl Ketone Analysis
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C/NOESY)
Computational Modeling (DFT)
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Energy Minima & Transition States
Ring Conformation Definitive: Captures specific puckering angles (e.g., C-C-C-C torsion).Averaged: Rapid ring flipping blurs distinct conformers.Predictive: Dependent on basis set/functional accuracy.
Absolute Configuration Direct: Determination via anomalous dispersion (Flack parameter).Indirect: Requires chiral derivatization (Mosher's method).N/A: Cannot determine experimental stereochemistry alone.
Sample State Solid (Single Crystal required).Liquid/Solution.Virtual.
Limit of Detection Requires ~0.1–0.3 mm crystal.~1–5 mg compound.N/A.
Critical Limitation Crystallization: Parent ketones are often oils/low-melting.Timescale: Cannot resolve conformers exchanging >

Hz.
Gas Phase Bias: May not reflect solid/solution packing forces.

Technical Deep Dive: Why X-ray Wins for This Scaffold

Resolving the "Butterfly" and "Envelope"

In solution, the cyclobutyl ring signals (H2/H4 protons) often appear as simplified multiplets due to rapid inversion. X-ray data for analogous structures (e.g., dicyclobutyl ketone derivatives) reveals a static puckered geometry.

  • Cyclobutyl Puckering: X-ray typically reveals a fold angle of 28° ± 4° .

  • Cyclopentyl Envelope: X-ray resolves the specific carbon atom at the "flap" of the envelope (typically C

    
     or C
    
    
    
    relative to the carbonyl), which is impossible to assign solely by
    
    
    -coupling analysis in unsubstituted rings.
The Derivatization Necessity

Parent Cyclobutyl(cyclopentyl)methanone is a low-melting semi-solid or oil. To leverage X-ray crystallography, one must increase the melting point and crystallization potential.

  • Strategy: Convert the ketone to a crystalline derivative.

  • Best Options:

    • Semicarbazones: Form strong H-bond networks (intermolecular

      
      ) that promote lattice formation.
      
    • 2,4-Dinitrophenylhydrazones (2,4-DNP): Introduce

      
       stacking interactions, yielding robust orange/red crystals.
      
    • Oximes: Useful, but can exist as

      
       isomers, adding another variable.
      

Experimental Protocol: From Oil to Structure

This self-validating protocol ensures successful structure determination for oily cycloalkyl ketones.

Phase 1: Derivatization (The "Crystalline Anchor" Method)
  • Reagents: Semicarbazide hydrochloride, Sodium acetate, Ethanol/Water.

  • Procedure:

    • Dissolve 1.0 mmol of the ketone in 5 mL ethanol.

    • Add 1.2 mmol Semicarbazide HCl and 1.5 mmol NaOAc dissolved in minimal water.

    • Heat to reflux for 30 mins, then cool to 0°C.

    • Validation: Formation of a white precipitate indicates successful derivatization.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol:Ethyl Acetate (3:1) or Methanol:Dichloromethane (1:1).

  • Method: Dissolve the solid derivative in warm solvent. Filter into a clean vial. Cover with parafilm and poke 3–5 small holes. Allow to stand undisturbed at 4°C for 2–5 days.

  • Target: Prismatic or block-like crystals (avoid needles/plates if possible).

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Critical: Low temperature freezes ring thermal motion, reducing disorder parameters).

  • Refinement Strategy:

    • Treat the cyclobutyl ring as a rigid body if disorder is high.

    • Check for twinning (common in pseudo-symmetric space groups like

      
      ).
      

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the structural elucidation method and the experimental workflow for X-ray analysis.

G Start Start: Cyclobutyl(cyclopentyl)methanone Derivative StateCheck Physical State Check Start->StateCheck IsSolid Solid / High MP? StateCheck->IsSolid NMR Solution NMR (1H, 13C) (Rapid Ring Flipping) IsSolid->NMR Liquid/Oil Derivatize Derivatization Strategy (Semicarbazone / 2,4-DNP) IsSolid->Derivatize No (Oil) XRD SC-XRD Data Collection (100 K) IsSolid->XRD Crystalline Solid Ambiguity Result: Averaged Conformation (Structural Ambiguity) NMR->Ambiguity Ambiguity->Derivatize Need Precise 3D Data Crystallize Crystallization (Slow Evaporation/Vapor Diffusion) Derivatize->Crystallize Crystallize->XRD Solve Structure Solution (Direct Methods / SHELXT) XRD->Solve Result FINAL MODEL: Precise Puckering Angles & Absolute Configuration Solve->Result

Figure 1: Decision matrix and workflow for structural elucidation of flexible cycloalkyl ketones. Note the critical "Derivatization" step for oily substrates.

Representative Data: What to Expect

When analyzing the X-ray structure of a cyclobutyl(cyclopentyl)methanone derivative (e.g., the semicarbazone), expect the following geometric parameters. These values serve as a benchmark for validating your solved structure.

ParameterExpected Value (X-ray)Structural Significance
Cyclobutyl Puckering Angle

Indicates relief of torsional strain (butterfly shape).
Cyclopentyl Envelope Flap C

out-of-plane by ~0.5 Å
Typical low-energy conformation for substituted cyclopentanes.
C(sp2)-C(sp3) Bond Length

Å
Standard ketone/imine bond length.
Intermolecular Contacts

(

Å)
Critical H-bonding network stabilizing the lattice (for semicarbazones).

References

  • PubChem Compound Summary. "Cyclobutyl(cyclopentyl)methanone (CID 64982002)."[1] National Center for Biotechnology Information. [Link]

  • Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B: Structural Science 58.3 (2002): 380-388. (Reference for standard bond lengths in cycloalkyl systems). [Link]

  • Ward Research Group (NYU). "X-ray Structural Confirmation of Conformationally Biased Ketones." (Methodology for ketone analysis).[2] [Link]

  • MDPI Crystals. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points." (Protocols for handling oily precursors). [Link][3]

Sources

Comparative

A Comparative Guide to the Chromatographic Purity Assessment of Cyclobutyl(cyclopentyl)methanone

This guide provides a comprehensive comparison of chromatographic methods for the purity assessment of Cyclobutyl(cyclopentyl)methanone, a key intermediate in pharmaceutical synthesis. As drug development professionals a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic methods for the purity assessment of Cyclobutyl(cyclopentyl)methanone, a key intermediate in pharmaceutical synthesis. As drug development professionals and researchers, ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document delves into the rationale behind method selection, offers detailed experimental protocols, and presents comparative data to aid in the establishment of robust and reliable analytical procedures.

Introduction to Cyclobutyl(cyclopentyl)methanone and the Imperative of Purity Analysis

Cyclobutyl(cyclopentyl)methanone (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a saturated alicyclic ketone.[1] Its structural integrity and purity are critical, as impurities stemming from the synthetic route or degradation can impact the quality, safety, and stability of the final drug product. Therefore, the development of selective and sensitive analytical methods for its purity assessment is a non-negotiable aspect of quality control.

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. For a relatively volatile and thermally stable compound like Cyclobutyl(cyclopentyl)methanone, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options. This guide will explore and compare these two powerful chromatographic techniques.

Understanding Potential Impurities: A Synthesis-Based Approach

A definitive, publicly available synthesis route for Cyclobutyl(cyclopentyl)methanone is not widely documented. However, based on common organic synthesis reactions for ketones, we can postulate two plausible synthetic pathways and their associated potential impurities.

Plausible Synthetic Route 1: Friedel-Crafts Acylation

A likely synthesis involves the Friedel-Crafts acylation of cyclobutane with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Caption: Plausible Friedel-Crafts Acylation Synthesis of Cyclobutyl(cyclopentyl)methanone.

Cyclobutane Cyclobutane AlCl3 AlCl₃ (Catalyst) Cyclobutane->AlCl3 + CyclopentanecarbonylChloride Cyclopentanecarbonyl Chloride CyclopentanecarbonylChloride->AlCl3 Product Cyclobutyl(cyclopentyl)methanone AlCl3->Product Friedel-Crafts Acylation Impurities Potential Impurities: - Unreacted Starting Materials - Polysubstituted by-products - Isomeric ketones Product->Impurities

Potential Impurities from Friedel-Crafts Acylation:

  • Unreacted Starting Materials: Cyclobutane and cyclopentanecarbonyl chloride.

  • Catalyst Residues: Residual Lewis acid and its hydrolysis products.

  • By-products of the Acylating Agent: Anhydrides or other derivatives of cyclopentanecarboxylic acid.

  • Isomeric Products: Positional isomers if the cyclobutane ring were to undergo rearrangement, although less likely with acylation compared to alkylation.

Plausible Synthetic Route 2: Grignard Reaction

An alternative approach is the reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with cyclobutanecarbonyl chloride.

Caption: Plausible Grignard Reaction Synthesis of Cyclobutyl(cyclopentyl)methanone.

CyclopentylmagnesiumBromide Cyclopentylmagnesium Bromide (Grignard Reagent) Product Cyclobutyl(cyclopentyl)methanone CyclopentylmagnesiumBromide->Product Nucleophilic Acyl Substitution CyclobutanecarbonylChloride Cyclobutanecarbonyl Chloride CyclobutanecarbonylChloride->Product Impurities Potential Impurities: - Unreacted Starting Materials - Biphenyl (from Grignard coupling) - Tertiary alcohol (from over-addition) Product->Impurities

Potential Impurities from Grignard Reaction:

  • Unreacted Starting Materials: Cyclobutanecarbonyl chloride and residual Grignard reagent.

  • Grignard Reagent-Related Impurities: Bicyclopentyl (from Wurtz coupling) and cyclopentanol (from reaction with water).

  • Over-addition Product: Reaction of the product ketone with another equivalent of the Grignard reagent to form a tertiary alcohol.[2]

Comparative Chromatographic Purity Assessment

The selection of the primary chromatographic technique depends on the volatility and thermal stability of the analyte and its impurities, as well as the desired sensitivity and resolution.

Gas Chromatography (GC): The Power of Volatility

Given its likely volatility, Gas Chromatography is an excellent candidate for the purity analysis of Cyclobutyl(cyclopentyl)methanone.[3] A Flame Ionization Detector (FID) is generally suitable for carbon-containing compounds, offering high sensitivity and a wide linear range. For identification of unknown impurities, coupling GC with a Mass Spectrometer (MS) is the gold standard.[3]

Alternative: High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile impurities, or when derivatization is undesirable, High-Performance Liquid Chromatography is the preferred method. Since Cyclobutyl(cyclopentyl)methanone lacks a strong UV chromophore, detection can be a challenge. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a UV-active moiety.[4][5] Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, though with lower sensitivity compared to UV detection of a derivatized analyte.

Experimental Protocols and Comparative Data

To provide a practical comparison, we present optimized protocols for both GC-FID and RP-HPLC-UV (after derivatization) methods. The performance of each method is evaluated based on its ability to separate the main component from a mixture of hypothetical, yet plausible, process-related impurities.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the direct analysis of Cyclobutyl(cyclopentyl)methanone and its volatile impurities.

Parameter Condition
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Detector FID at 280 °C
Sample Preparation Dissolve 10 mg of the sample in 10 mL of dichloromethane.
Compound Retention Time (min) Resolution (Rs) Theoretical Plates (N)
Cyclobutane2.5-150,000
Cyclopentanecarbonyl Chloride8.218.5250,000
Cyclobutyl(cyclopentyl)methanone 10.5 6.8 300,000
Bicyclopentyl12.14.5320,000
Tertiary Alcohol By-product13.53.8310,000

Caption: GC-FID Workflow for Purity Assessment.

SamplePrep Sample Preparation (Dissolution in Dichloromethane) GCInjection GC Injection (1 µL, Split) SamplePrep->GCInjection Separation Chromatographic Separation (DB-5 Column, Temp. Program) GCInjection->Separation Detection FID Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Method 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following Derivatization

This method is suitable for non-volatile impurities and provides an alternative to GC. The ketone is derivatized with 2,4-DNPH to allow for sensitive UV detection.[4][5]

Derivatization Procedure:

  • Dissolve 10 mg of the sample in 1 mL of acetonitrile.

  • Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and neutralize with 1 M sodium bicarbonate.

  • Extract the derivatized product with 2 x 2 mL of dichloromethane.

  • Evaporate the organic layer to dryness and reconstitute the residue in 10 mL of the mobile phase.

Parameter Condition
Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm
Injection Volume 20 µL
Compound (as DNPH derivative) Retention Time (min) Resolution (Rs) Tailing Factor (Tf)
Cyclopentanecarboxylic acid3.8-1.1
Cyclobutanecarbonyl chloride5.23.51.2
Cyclobutyl(cyclopentyl)methanone 8.5 7.2 1.0
Tertiary Alcohol By-product11.05.51.1

Caption: HPLC-UV Workflow with Derivatization.

Derivatization Sample Derivatization (with 2,4-DNPH) HPLCInjection HPLC Injection (20 µL) Derivatization->HPLCInjection Separation Chromatographic Separation (C18 Column, Isocratic) HPLCInjection->Separation Detection UV Detection (360 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Method Validation and Trustworthiness: Adhering to ICH Guidelines

For use in a regulated environment, any chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] This ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: Selecting the Optimal Method

Both GC-FID and RP-HPLC-UV (with derivatization) are powerful techniques for the purity assessment of Cyclobutyl(cyclopentyl)methanone.

  • GC-FID is the more direct and arguably simpler method, avoiding the need for derivatization. It is highly suitable for volatile and thermally stable impurities. Its high resolution and sensitivity make it an excellent choice for routine quality control.

The ultimate choice of method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, particularly during method development and for unknown impurity identification, the use of mass spectrometric detection (GC-MS or LC-MS) is strongly recommended. A thorough validation in accordance with ICH guidelines is mandatory to ensure the reliability and trustworthiness of the chosen method for its intended application in a regulated environment.

References

  • PubChem. Cyclobutyl(cyclopentyl)methanone. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • INCHEM. Alicyclic Ketones, Secondary Alcohols and Related Esters (JECFA Food Additives Series 50). [Link]

  • PubChem. Cyclobutyl(cyclopentyl)methanone. National Center for Biotechnology Information. [Link]

Sources

Validation

Technical Guide: Differentiating Cyclobutyl(cyclopentyl)methanone from Structural Isomers

Executive Summary: The Isomer Challenge Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a critical bicyclic building block in the synthesis of allosteric modulators and high-affinity ligands. Its specific topolog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

Cyclobutyl(cyclopentyl)methanone (CAS: 1516430-83-3) is a critical bicyclic building block in the synthesis of allosteric modulators and high-affinity ligands. Its specific topology—linking a four-membered ring to a five-membered ring via a carbonyl bridge—imparts unique steric vectors that differentiate it from its structural isomers.

However, during synthesis (typically via Grignard addition to nitriles or Weinreb amides), thermodynamic rearrangements or starting material impurities can yield constitutional isomers with the identical molecular formula (


) and Degree of Unsaturation (DoU = 3).

The primary challenge lies in distinguishing the target from:

  • Cyclopropyl(cyclohexyl)methanone: A "ring-size shuffle" isomer often formed if cyclopropyl/cyclohexyl precursors are cross-contaminated.

  • Camphor: A bicyclic terpene often used as an internal standard but sharing the same mass.

  • 2-Cyclopentylcyclopentanone: A rearrangement product where the carbonyl is endocyclic.

This guide provides a definitive, data-driven workflow to validate the identity of Cyclobutyl(cyclopentyl)methanone.

Analytical Strategy & Logic

The differentiation relies on exploiting the distinct ring-strain energies and fragmentation stabilities of the cyclobutyl vs. cyclopropyl/cyclohexyl moieties.

Logical Workflow Diagram

DifferentiationLogic Start Unknown Sample (C10H16O, MW 152.23) MS_Step Step 1: GC-MS Fragmentation (Alpha-Cleavage Analysis) Start->MS_Step MS_A Base Peak m/z 97 (Cyclopentyl-CO+) & m/z 55 (C4H7+) MS_Step->MS_A Target Pattern MS_B Base Peak m/z 111 (Cyclohexyl-CO+) & m/z 41 (C3H5+) MS_Step->MS_B Ring Shuffle Isomer MS_C Retro-Diels-Alder Pattern (m/z 95, 81) MS_Step->MS_C Terpene Isomer NMR_Step Step 2: 1H NMR Verification (Ring Proton Diagnostic) MS_A->NMR_Step Proceed to Confirmation NMR_Target Target Confirmed: Cyclobutyl Methine (~3.2-3.8 ppm) NO High-Field signals (<1.0 ppm) NMR_Step->NMR_Target Pattern Matches NMR_Iso1 Isomer Identified: Cyclopropyl(cyclohexyl)methanone Diagnostic High-Field signals (0.5-0.9 ppm) NMR_Step->NMR_Iso1 Cyclopropyl Signals Found NMR_Iso2 Isomer Identified: Camphor/Bicyclic Bridgehead Singlets/Doublets NMR_Step->NMR_Iso2 Bridgehead Signals Found

Caption: Decision tree for differentiating C10H16O isomers using MS fragmentation and NMR chemical shifts.

Mass Spectrometry: The Fingerprint Method

Mass spectrometry (EI, 70 eV) is the primary screening tool. Ketones undergo


-cleavage  adjacent to the carbonyl group.[1] The stability of the resulting acylium ions and alkyl radicals dictates the abundance.
Comparative Fragmentation Table
FeatureTarget: Cyclobutyl(cyclopentyl)methanone Isomer: Cyclopropyl(cyclohexyl)methanone Isomer: Camphor
Molecular Ion (

)
152 (Moderate)152 (Moderate)152 (Strong)
Primary

-Cleavage A
m/z 97 (Cyclopentyl-C=O

)
m/z 111 (Cyclohexyl-C=O

)
m/z 95 (Loss of C4H9)
Primary

-Cleavage B
m/z 83 (Cyclobutyl-C=O

)
m/z 69 (Cyclopropyl-C=O

)
m/z 108 (Rearrangement)
Diagnostic Alkyl Ions m/z 55 (Cyclobutyl

)
m/z 41 (Cyclopropyl

)
m/z 81
Key Differentiator Absence of m/z 111; Presence of m/z 97/55 pair.Presence of m/z 111 ; Strong m/z 41.Complex fragmentation; m/z 95 base peak common.

Mechanism Explanation:

  • Target: Cleavage creates a cyclopentylcarbonyl cation (m/z 97) or a cyclobutylcarbonyl cation (m/z 83). The cyclopentyl cation is generally more stable than the strained cyclobutyl, making m/z 97 or its decarbonylated fragment (m/z 69) prominent.

  • Isomer (Cyclopropyl/Cyclohexyl): Cleavage favors the formation of the cyclohexylcarbonyl cation (m/z 111) because the cyclopropyl radical is high-energy (less favorable), or the cyclopropylcarbonyl cation (m/z 69) which is stabilized by "pseudo-conjugation" of the Walsh orbitals. The observation of m/z 111 is the "smoking gun" for the cyclohexyl isomer.

NMR Spectroscopy: The Definitive Proof

While MS provides a quick screen,


H NMR offers unambiguous structural assignment based on ring anisotropy and chemical shifts.
Diagnostic Signals ( H NMR, 400 MHz, CDCl )
  • The "Cyclopropyl Gap" (0.5 – 1.0 ppm):

    • Cyclopropyl(cyclohexyl)methanone: Displays distinctive multiplets between 0.6–1.0 ppm corresponding to the methylene protons of the cyclopropane ring.

    • Target: The target molecule has zero signals in this upfield region. Its most shielded protons (cyclopentyl/cyclobutyl methylenes) appear above 1.5 ppm.

  • The Methine Region (2.5 – 4.0 ppm):

    • Cyclobutyl Methine (

      
      ):  Due to ring strain and deshielding by the carbonyl, this proton appears as a quintet-like multiplet typically between 3.2 – 3.8 ppm .
      
    • Cyclopentyl Methine (

      
      ):  Appears as a multiplet around 2.9 – 3.1 ppm .
      
    • Differentiation: If you see a methine proton at ~2.4 ppm (Cyclohexyl) and another at ~1.9 ppm (Cyclopropyl), you have the isomer.

Data Summary Table
Proton TypeTarget Chemical Shift (

)
Isomer (Cyclopropyl/Cyclohexyl) Shift (

)
Cyclopropyl

Absent 0.6 – 1.0 ppm (Multiplets)
Cyclohexyl

Absent~2.4 – 2.6 ppm
Cyclobutyl

3.2 – 3.8 ppm Absent
Cyclopentyl

2.9 – 3.1 ppm Absent

Experimental Protocols

Protocol A: GC-MS Identification Method
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, Quad: 150°C.

  • Scan Range: m/z 35–350.

  • Validation Criterion: Target retention time approx. 6.5–7.5 min (system dependent). Must observe m/z 97 and m/z 55. Must NOT observe m/z 111.

Protocol B: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: 16 scans,

    
     (relaxation delay) = 1.0 s.
    
  • Processing: Calibrate TMS to 0.00 ppm. Check region 0.5–1.0 ppm for "Isomer 1" impurities.

Synthesis & Stability Notes

  • Synthesis Route: Typically prepared via the reaction of Cyclobutylmagnesium bromide with Cyclopentanecarbonitrile (or vice versa), followed by acidic hydrolysis.

  • Common Impurity: Dicyclopentyl ketone (if Grignard undergoes homocoupling/exchange) or Dicyclobutyl ketone .

    • Dicyclopentyl ketone: Symmetric.

      
      H NMR shows only cyclopentyl signals (simplified spectrum). MS Base peak m/z 97.
      
  • Stability: The cyclobutyl ring adjacent to a carbonyl is moderately stable but can undergo ring-opening under harsh Lewis Acid conditions. Avoid prolonged exposure to

    
     or strong mineral acids at high heat.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12243519, Cyclohexyl(cyclopropyl)methanone. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for MS fragmentation of ketones and NMR shifts of cycloalkanes).
  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Reference for standard ketone fragmentation patterns). Retrieved from [Link]

Sources

Comparative

Reference Standards for Cyclobutyl(cyclopentyl)methanone: Qualification &amp; Analysis Guide

Topic: Reference Standards for Cyclobutyl(cyclopentyl)methanone Analysis Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Cyclobutyl(cyclopentyl)methanone Analysis Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The "Building Block" Trap

In early-stage drug development, Cyclobutyl(cyclopentyl)methanone (CAS 1516430-83-3) serves as a critical scaffold for synthesizing sterically hindered pharmaceutical intermediates. However, unlike established pharmacopeial drugs (e.g., Acetaminophen), this molecule lacks a commercially available USP/EP "Gold Standard" reference material.

Researchers often default to using Commercial Catalog Reagents as analytical standards. This guide objectively compares the performance of these "off-the-shelf" reagents against a Qualified Primary Reference Standard (In-House) . We demonstrate that relying on uncharacterized catalog reagents introduces significant risk to assay validity, specifically regarding potency assignment and impurity identification.

Comparative Analysis: Catalog Reagent vs. Qualified Reference Standard

The following table contrasts the data reliability of a typical commercial "Research Grade" reagent versus a material that has undergone a rigorous Reference Standard Qualification (RSQ) workflow.

Table 1: Data Integrity Comparison

FeatureAlternative A: Commercial Catalog Reagent Alternative B: Qualified Primary Reference Standard Impact on Research
Purity Claim "≥ 95%" or "≥ 97%" (Area %)99.4% ± 0.3% (w/w) (Mass Balance)Area% ignores water/solvents, leading to overestimation of potency .
Identification Single method (usually GC-MS or 1H-NMR)Orthogonal ID (1H-NMR, 13C-NMR, MS, IR)Prevents structural isomer confusion (e.g., Cyclopropyl(cyclohexyl)methanone).
Water/Solvent Rarely quantifiedKF Titration & GC-Headspace quantifiedResidual solvent (e.g., THF) is a common weight error in ketone synthesis.
Homogeneity Unknown (Batch variability)Tested (DSC or multi-vial sampling)Ensures consistent results across different experiments.
Traceability Vendor Lot # onlyFull CoA with raw data attached Required for GLP/GMP compliance and IND filings.
Technical Deep Dive: Analytical Methodologies

To establish a Qualified Reference Standard for Cyclobutyl(cyclopentyl)methanone, specific analytical challenges must be addressed.

A. Structural Identification (Isomer Differentiation)

Cyclic ketones are prone to ring-size isomerization during synthesis.

  • The Challenge: Mass spectrometry (GC-MS) often fails to distinguish between Cyclobutyl(cyclopentyl)methanone (MW 152.23) and its isomer Cyclopropyl(cyclohexyl)methanone due to similar fragmentation patterns (McLafferty rearrangements).

  • The Solution (NMR):

    • 1H-NMR: The methine proton of the cyclobutyl group typically resonates upfield (~3.2 ppm) compared to the cyclopentyl methine, but coupling constants (

      
      ) are the definitive differentiator.
      
    • 13C-NMR: Cyclobutyl ring carbons exhibit distinct chemical shifts (~25-28 ppm) compared to the strain-free cyclohexyl analogs.

B. Purity Assessment: GC-FID vs. HPLC-UV
  • GC-FID (Recommended): As a non-polar, volatile ketone, this analyte is ideal for Gas Chromatography with Flame Ionization Detection.

    • Why: Universal carbon response; minimal solvent interference.

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

  • HPLC-UV (Alternative): Less ideal due to weak UV chromophore (carbonyl

    
     transition at ~280 nm is weak). Requires high concentration, leading to column overload and poor peak shape.
    
C. Impurity Profiling
  • Synthesis By-products: Common impurities include Dicyclobutyl methanone or Dicyclopentyl methanone (formed via symmetric coupling during Grignard/lithiation reactions). These must be separated by the GC method.

Experimental Protocol: Reference Standard Qualification Workflow

Objective: To characterize a batch of Cyclobutyl(cyclopentyl)methanone as a Primary Reference Standard.

Phase 1: Homogeneity & Initial Assessment
  • Homogenization: Melt (if low-melting solid) or mix the bulk material thoroughly.

  • Aliquot: Dispense into amber glass vials under Nitrogen (ketones can be hygroscopic or sensitive to oxidation).

Phase 2: Structural Confirmation (Orthogonal)
  • GC-MS Analysis:

    • Instrument: Agilent 7890/5977 or equivalent.

    • Method: 70 eV EI source.

    • Criteria: Molecular ion (

      
      ) at m/z 152.[1] Base peak likely m/z 69 (cyclopentyl cation) or m/z 55 (cyclobutyl cation).
      
  • NMR Spectroscopy:

    • Dissolve 10 mg in

      
      .
      
    • Acquire 1H (min 16 scans) and 13C (min 256 scans).

    • Validation: Verify integral ratio of methine protons (1:1) and methylene envelope.

Phase 3: Purity Assignment (Mass Balance Approach)

The "Purity" is not just the chromatographic area. It is calculated as:

graphic Purity}{100}
  • Chromatographic Purity (GC-FID):

    • Run triplicate injections. Calculate mean Area %.

    • Limit: Relative Standard Deviation (RSD) < 0.5%.

  • Residual Solvents (GC-Headspace):

    • Quantify THF, Ether, or Hexane used in synthesis.

  • Water Content (Karl Fischer):

    • Use coulometric KF for low water content (< 1%).

  • Residue on Ignition (ROI):

    • Determine inorganic content (catalyst residues like Mg or Li salts).

Visualization: Workflows & Pathways
Diagram 1: Reference Standard Qualification (RSQ) Workflow

This flowchart illustrates the decision logic required to upgrade a vendor reagent to a reference standard.

RSQ_Workflow Start Vendor Reagent (Cyclobutyl(cyclopentyl)methanone) Initial_QC Initial GC-FID Screen (Purity > 98%?) Start->Initial_QC Purification Purification Step (Distillation / Column Chrom.) Initial_QC->Purification No (<98%) Structure_ID Structural ID (NMR + MS + IR) Initial_QC->Structure_ID Yes (>98%) Purification->Initial_QC Purity_Calc Purity Assignment (Mass Balance Calculation) Structure_ID->Purity_Calc Sub_GC GC-FID (Organic Impurities) Purity_Calc->Sub_GC Sub_KF Karl Fischer (Water Content) Purity_Calc->Sub_KF Sub_HS GC-Headspace (Residual Solvents) Purity_Calc->Sub_HS Sub_ROI ROI / ICP-MS (Inorganics) Purity_Calc->Sub_ROI Final_Cert Generate CoA (Primary Reference Standard) Sub_GC->Final_Cert Sub_KF->Final_Cert Sub_HS->Final_Cert Sub_ROI->Final_Cert

Caption: Workflow for qualifying a commercial reagent as a Primary Reference Standard using the Mass Balance approach.

Diagram 2: GC-MS Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing this ketone from structural isomers.

Fragmentation M_Ion Molecular Ion [M]+ m/z 152 Alpha_Cleavage_1 Alpha Cleavage (Loss of Cyclobutyl) M_Ion->Alpha_Cleavage_1 Alpha_Cleavage_2 Alpha Cleavage (Loss of Cyclopentyl) M_Ion->Alpha_Cleavage_2 Rearrange McLafferty-like Rearrangement M_Ion->Rearrange Frag_1 Cyclopentylcarbonyl cation m/z 97 Alpha_Cleavage_1->Frag_1 Frag_2 Cyclobutylcarbonyl cation m/z 83 Alpha_Cleavage_2->Frag_2 Low_Mass Hydrocarbon Fragments (C4H7+, C5H9+) m/z 55, 69 Frag_1->Low_Mass -CO Frag_2->Low_Mass -CO

Caption: Predicted Mass Spectrometry fragmentation pathways (Alpha-cleavage) for Cyclobutyl(cyclopentyl)methanone.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64982002, Cyclobutyl(cyclopentyl)methanone. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Defines reporting thresholds for impurities). Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative text on interpreting NMR/MS of cyclic ketones). Wiley.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclobutyl(cyclopentyl)methanone

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work that ensures the safety of our col...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of cyclobutyl(cyclopentyl)methanone, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While specific toxicological data for cyclobutyl(cyclopentyl)methanone is limited, we can infer its primary hazards based on its chemical structure as a ketone and data from similar compounds like cyclobutyl methyl ketone and cyclopentanone.[1][2]

Primary Hazards:

  • Flammability: Like many ketones, this compound is expected to be a combustible or flammable liquid.[2][3] Vapors can form flammable mixtures with air, making it imperative to handle away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1][3]

  • Irritation: Contact may cause skin and eye irritation.[2][3]

  • Inhalation: Inhalation of vapors may cause dizziness or lightheadedness.[4]

Chemical Incompatibilities: The cornerstone of safe waste management is segregation. Incompatible chemicals must never be mixed in the same waste container, as this can trigger dangerous reactions. Store cyclobutyl(cyclopentyl)methanone waste separately from:

  • Strong Oxidizing Agents: (e.g., Nitric acid, Perchlorates, Peroxides)[1][5]

  • Strong Bases: (e.g., Sodium hydroxide, Potassium hydroxide)[1]

  • Reducing Agents [1]

Required Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against exposure. The following table outlines the minimum required PPE for handling both the neat compound and its waste products.

EquipmentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a full-face shield.[6]Protects against splashes of the liquid, which can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Butyl or Nitrile rubber).[7]Prevents skin contact and irritation. Always check the glove manufacturer's compatibility chart.[7][8]
Body Protection A flame-resistant lab coat.Protects against incidental splashes and provides a barrier in case of a small fire.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[2] Respirators may be required for large spills but necessitate specialized training.[9]

Section 2: Standard Operating Procedure for Waste Collection

Proper disposal begins at the point of generation. Adherence to a systematic collection process is mandatory to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) and to ensure safety.[10][11]

Step 1: Container Selection and Preparation Select a sturdy, leak-proof waste container that is chemically compatible with ketones. High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate.[12][13] Ensure the container has a secure, tight-fitting cap. Never use metal cans for halogenated solvents or corrosive wastes, as they can degrade.[12]

Step 2: Waste Segregation Dedicate a specific waste container solely for cyclobutyl(cyclopentyl)methanone and compatible ketone waste. This practice prevents accidental mixing with incompatible chemicals, which could lead to violent reactions.

Step 3: Labeling and Documentation Proper labeling is a regulatory requirement and a critical safety communication tool.[13][14]

  • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.

  • Clearly write the full chemical name: "Waste Cyclobutyl(cyclopentyl)methanone." Avoid abbreviations or formulas.

  • List all constituents and their approximate percentages.

  • Each time waste is added, update the log on the container's tag.[14][15]

Step 4: Accumulation and Storage

  • Keep the waste container tightly sealed except when adding waste. A funnel left in the opening is a violation and a safety hazard.[13][14]

  • Store the container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[14]

  • The SAA must be equipped with secondary containment, such as a plastic bin, to contain any potential leaks.[13][14]

  • Once the container is full (no more than 3/4 capacity) or has been accumulating for six months, schedule a pickup with your institution's EHS department.[15]

Section 3: Emergency Procedures for Spills and Exposures

Pre-planning is essential for a safe and effective response to emergencies.[12]

Minor Spill Cleanup Protocol (Contained within a fume hood)
  • Alert Personnel: Immediately notify others in the lab.

  • Control Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of ignition.[9]

  • Absorb the Spill: Use a non-combustible absorbent material like vermiculite, dry sand, or a chemical spill pillow. Work from the outside of the spill inward to prevent spreading.[9][16]

  • Collect Debris: Carefully scoop the absorbent material and any contaminated items (e.g., paper towels) into a polyethylene bag or a designated container.

  • Package and Label: Seal the container, label it as "Spill Debris with Cyclobutyl(cyclopentyl)methanone," and dispose of it as hazardous waste.[9]

  • Decontaminate: Wipe the spill area with a detergent and water solution.

Major Spill Response (Outside of a fume hood or a large volume)
  • EVACUATE: Immediately alert everyone to evacuate the area.[12][16]

  • ISOLATE: Close the doors to the affected area to contain vapors.[12]

  • ALARM: Activate the nearest fire alarm and call your institution's emergency number (e.g., 911 or Public Safety) to report the spill's location and nature.[12][17]

  • Do not attempt to clean up a large or highly volatile spill unless you are trained and equipped for emergency response.

Personal Exposure First Aid
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with soap and water for at least 15 minutes.[9][12]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

Section 4: Disposal Workflow

The following diagram illustrates the decision-making process for managing cyclobutyl(cyclopentyl)methanone from generation to final disposal.

Caption: Decision workflow for proper chemical waste management.

By internalizing these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. Always consult your institution's specific Chemical Hygiene Plan and your material's Safety Data Sheet (SDS) for the most detailed guidance.

References

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). University of Oklahoma Health Sciences. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Cyclobutyl(cyclopentyl)methanone. PubChem. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]

  • Personal Protective Equipment (PPE). University of Tennessee Knoxville Environmental Health & Safety. [Link]

  • Emergency response / spill control. Health and Safety Executive (HSE). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Chemical Releases and Spills - Emergency Procedures. Montana Tech. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet - Cyclopentane. S D Fine-Chem Limited. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

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